2-Amino-3,4,5-trifluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3,4,5-trifluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLDKXORXLCJBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624093 | |
| Record name | 2-Amino-3,4,5-trifluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531529-72-3 | |
| Record name | 2-Amino-3,4,5-trifluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3,4,5-trifluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 2-Amino-3,4,5-trifluorobenzoic acid
Disclaimer: Publicly available experimental data for 2-Amino-3,4,5-trifluorobenzoic acid is limited. This guide provides a comprehensive overview of its predicted properties and available data on its isomers and structurally related compounds to offer valuable insights for researchers, scientists, and drug development professionals.
Introduction
This compound is a polyfluorinated aromatic amino acid. The presence of multiple fluorine atoms and the amino and carboxylic acid functional groups suggests its potential as a versatile building block in medicinal chemistry and material science. Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. Anthranilic acid derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.
Physicochemical Properties
Table 1: Physicochemical Properties of Fluorinated Aminobenzoic Acid Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |
| 2-Amino-3-fluorobenzoic acid | 825-22-9 | C₇H₆FNO₂ | 155.13 | 171-172[1] | 294.4 ± 25.0 (Predicted) | 4.60 ± 0.10[1] |
| 3-Amino-2-fluorobenzoic acid | 914223-43-1 | C₇H₆FNO₂ | 155.13 | Not Available | Not Available | Not Available |
| 2-Amino-5-fluorobenzoic acid | 446-08-2 | C₇H₆FNO₂ | 155.13 | Not Available | Not Available | Not Available |
| 3-Amino-2,4,5-trifluorobenzoic acid | 119385-80-7 | C₇H₄F₃NO₂ | 191.11 | 133-136 | 306.4 ± 42.0 (Predicted) | 3.03 ± 0.10 |
| 2-Amino-3,4,5,6-tetrafluorobenzoic acid | 1765-42-0 | C₇H₃F₄NO₂ | 209.10 | Not Available | Not Available | Not Available |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not available. However, characteristic spectral data for related compounds can be used for comparison and identification.
Table 2: Spectroscopic Data of 2-Amino-3-fluorobenzoic acid
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 6.00 (2H, broad single peak), 6.60 (1H, double-triple peak, J = 5.2 Hz, 8.0 Hz), 7.16 (1H, multiple peaks, J = 1.4 Hz, 8.0 Hz, 11.2 Hz), 7.72 (1H, triple-double peaks, J = 1.4 Hz, 8.0 Hz)[1] |
| IR | Not Available |
| Mass Spectrometry | Not Available |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not documented in the searched literature, the synthesis of structurally similar compounds provides a reliable template. The synthesis of 2-Amino-3-fluorobenzoic acid and 2-Amino-3,4,5,6-tetrafluorobenzoic acid are detailed below.
Synthesis of 2-Amino-3-fluorobenzoic Acid[2][3]
This synthesis is a multi-step process starting from 7-fluoro-1H-indole-2,3-dione.
Step 1: Oxidation of 7-Fluoro-1H-indole-2,3-dione
-
A mixture of 19.27 g of the product from the previous step (not detailed in the source) and 197 ml of 10N sodium hydroxide solution is heated to 70°C with stirring.
-
Heating is ceased, and 36.5 ml of 30% hydrogen peroxide is added over 20 minutes, during which the temperature may rise to 80°C and then decrease to 70°C.
-
After the addition is complete, the mixture is heated to 80°C and held for 10 minutes.
-
The mixture is then cooled, leading to the formation of a mass.
-
The mass is added to 200 ml of water with stirring, and the pH is adjusted to 1 by the addition of concentrated hydrochloric acid at a temperature below 20°C.
-
The mixture is stirred for 90 minutes and then vacuum filtered.
-
The product is washed twice with iced water and dried under reduced pressure at 70°C.
Step 2: Crystallization
-
The crude product is crystallized from 100 ml of a 1:1 ethanol-water mixture with the addition of 3 ml of acetic acid.
-
The mixture is cooled in an ice bath for one hour and then vacuum filtered.
-
The product is washed with a 1:1 ethanol-water mixture and dried at 70°C under reduced pressure to yield 14.8 g of 2-amino-3-fluoro-benzoic acid with a melting point of 188°C.
Synthesis of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid[4]
This synthesis utilizes a Hofmann rearrangement of 2-carboxy-3,4,5,6-tetrafluorobenzamide.
-
To a stirred solution of 39.2 g of KOH in 356 mL of distilled water, 11.3 g of bromine is added.
-
After 30 minutes, 70 mmol of 2-carboxy-3,4,5,6-tetrafluorobenzamide is added.
-
The reaction is allowed to proceed for 30 minutes at 293 K.
-
The mixture is then heated to 363-368 K and maintained at that temperature for 4 hours.
-
After cooling to room temperature, the mixture is allowed to stand for 48 hours.
-
100 mL of water is added, and the pH is adjusted to 1 at ice-water temperature.
-
The mixture is stirred and filtered to give a yellow solid (16.2 g, 94% yield).
Visualizations
Logical Workflow for Synthesis of 2-Amino-3-fluorobenzoic Acid
Logical Workflow for Synthesis of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid
Biological Activity and Potential Applications
While no specific biological activity has been reported for this compound, the broader class of fluorinated anthranilic acid derivatives has shown significant therapeutic potential.
-
Antimicrobial Activity: Derivatives of 2-aminobenzoic acid have demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis[2].
-
Anticancer Potential: Anthranilic acid analogs are being investigated as anticancer agents. They may act as inhibitors of various signaling pathways involved in cancer progression[3]. The introduction of fluorine atoms can enhance the efficacy and pharmacokinetic properties of these compounds.
-
Drug Development Intermediate: As a trifluorinated analog of anthranilic acid, this compound is a promising intermediate for the synthesis of novel pharmaceuticals. The fluorine atoms can be strategically used to modulate the electronic properties and metabolic stability of lead compounds[4].
Conclusion
This compound represents an intriguing but under-characterized molecule. While direct experimental data is scarce, the properties and synthetic methodologies of its isomers and analogs provide a strong foundation for future research. Its potential as a building block in the development of novel therapeutics, particularly in the areas of infectious diseases and oncology, warrants further investigation into its synthesis, characterization, and biological evaluation. Researchers in drug discovery and medicinal chemistry may find this compound to be a valuable addition to their library of fluorinated building blocks.
References
Navigating the Landscape of Fluorinated Anthranilic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical and Safety Data of Related Fluorinated Anthranilic Acids
For comparative purposes, the following tables summarize key quantitative data for several isomers and related fluorinated benzoic acids.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-3-fluorobenzoic acid | 825-22-9 | C₇H₆FNO₂ | 155.13 | 185 - 189 |
| 3-Amino-2,4,5-trifluorobenzoic acid | 119385-80-7 | C₇H₄F₃NO₂ | 191.11 | 133 - 136 |
| 2-Amino-5-fluorobenzoic acid | 446-08-2 | C₇H₆FNO₂ | 155.13 | 181 - 183 |
| 2-Amino-3-(trifluoromethyl)benzoic acid | 313-12-2 | C₈H₆F₃NO₂ | 205.14 | 157 - 160 |
| 2,3,4-Trifluorobenzoic acid | 61079-72-9 | C₇H₃F₃O₂ | 176.09 | 140 - 142 |
| 3,4,5-Trifluorobenzoic acid | 121602-93-5 | C₇H₃F₃O₂ | 176.09 | 145 - 148 |
| 2,4,6-Trifluorobenzoic acid | 28314-80-9 | C₇H₃F₃O₂ | 176.09 | 142 - 145 |
Table 2: Safety Information
| Compound | Hazard Codes | Hazard Statements |
| 2-Amino-3-fluorobenzoic acid | Xi (Irritant) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1] |
| 3-Amino-2,4,5-trifluorobenzoic acid | Xi (Irritant) | Not specified |
| 2-Amino-5-fluorobenzoic acid | Xi (Irritant) | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| 2-Amino-3-(trifluoromethyl)benzoic acid | Irritant | H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)[2] |
| 2,3,4-Trifluorobenzoic acid | Xi (Irritant) | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3] |
| 2,4,6-Trifluorobenzoic acid | Xi (Irritant) | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4] |
Experimental Protocols
Detailed methodologies for the synthesis of related fluorinated anthranilic acids are crucial for researchers. The following protocols are based on cited literature.
Synthesis of 2-Amino-3-fluorobenzoic Acid from 7-Fluoroisatin
This procedure outlines the synthesis of 2-amino-3-fluorobenzoic acid via the oxidative cleavage of 7-fluoroisatin.
Experimental Procedure:
-
Reaction Setup: In a 500-mL three-necked, round-bottomed flask equipped with an addition funnel and a thermometer, charge 15.0 g (0.09 mol) of 7-fluoroisatin and 200 mL of 1 M aqueous sodium hydroxide solution.
-
Oxidation: Add 22 mL of 30% hydrogen peroxide solution (0.20 mol) dropwise over 45 minutes. The temperature of the reaction mixture will rise to 30-40°C.
-
Reaction Completion and Neutralization: After 1.5 hours, the reaction should be complete. To the clear, pale orange reaction mixture, add 3 M hydrochloric acid until a pH of approximately 7.5 is reached.
-
Acidification and Precipitation: Further acidify the solution to pH 4-5, at which point the solution will become cloudy. Finally, adjust the pH to 1 to precipitate the 3-fluoroanthranilic acid. Bubbles may be observed during acidification.
-
Isolation and Purification: Stir the mixture for one hour, then collect the product on a funnel and dry it over P₄O₁₀. This yields 11.64 to 13.3 g (84-96%) of pure 3-fluoroanthranilic acid with a melting point of 182-184°C.
Caption: Workflow for the synthesis of 2-amino-3-fluorobenzoic acid.
Synthesis of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid
This protocol describes the synthesis of 2-amino-3,4,5,6-tetrafluorobenzoic acid from 2-carboxy-3,4,5,6-tetrafluorobenzamide using a Hofmann rearrangement.[5]
Experimental Procedure:
-
Reagent Preparation: Prepare a solution of 39.2 g of KOH in 356 mL of distilled water. To this stirred solution, add 11.3 g of bromine.
-
Addition of Amide: After 30 minutes, add 70 mmol of 2-carboxy-3,4,5,6-tetrafluorobenzamide to the reaction mixture.
-
Reaction Conditions: Allow the reaction to proceed for 30 minutes at 293 K (20°C). Then, heat the mixture to 363-368 K (90-95°C) and maintain this temperature for 4 hours.
-
Work-up: Cool the mixture to room temperature and let it stand for 48 hours. Add 100 mL of water and adjust the pH to 1 at ice-water temperature.
-
Isolation: Stir the mixture and filter to obtain a yellow solid (16.2 g, 94% yield).
Caption: Hofmann rearrangement for 2-amino-3,4,5,6-tetrafluorobenzoic acid synthesis.
Signaling Pathways and Logical Relationships
While specific signaling pathway involvements for 2-amino-3,4,5-trifluorobenzoic acid are not documented due to the compound's data scarcity, its structural analogs are known to be precursors for various biologically active molecules. For instance, fluorinated anthranilic acids are key intermediates in the synthesis of quinoline-class drugs, which can act as antibacterial agents. The general logical workflow for the utilization of these compounds in drug discovery is outlined below.
References
- 1. 2-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 586408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrixscientific.com [matrixscientific.com]
- 3. 2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-Trifluorobenzoic acid | 28314-80-9 [chemicalbook.com]
- 5. 2-Amino-3,4,5,6-tetrafluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2-Amino-3,4,5-trifluorobenzoic Acid and Its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Amino-3,4,5-trifluorobenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this document also includes detailed information on its close structural analogs, namely 3-Amino-2,4,5-trifluorobenzoic acid and 2-Amino-3,4,5,6-tetrafluorobenzoic acid, to provide a comparative and predictive understanding.
Molecular Structure and Properties
This compound is a fluorinated aromatic compound with the molecular formula C₇H₄F₃NO₂. The presence of both an amino (-NH₂) and a carboxylic acid (-COOH) group, along with three fluorine atoms on the benzene ring, imparts unique electronic and steric properties to the molecule, making it a valuable building block in medicinal chemistry and materials science.
Core Molecular Data
While specific experimental data for this compound is scarce, its basic molecular properties can be calculated. The properties of its positional isomer, 3-Amino-2,4,5-trifluorobenzoic acid, and the closely related 2-Amino-3,4,5,6-tetrafluorobenzoic acid are presented for comparison.
| Property | This compound (Predicted) | 3-Amino-2,4,5-trifluorobenzoic acid[1] | 2-Amino-3,4,5,6-tetrafluorobenzoic acid[2][3] |
| Molecular Formula | C₇H₄F₃NO₂ | C₇H₄F₃NO₂ | C₇H₃F₄NO₂ |
| Molecular Weight | 191.11 g/mol | 191.11 g/mol | 209.10 g/mol |
| CAS Number | Not available | 119385-80-7 | 1765-42-0 |
| Melting Point | Not available | 133-136 °C | Not available |
| Boiling Point | Not available | 306.4±42.0 °C (Predicted) | Not available |
| Density | Not available | 1.635±0.06 g/cm³ (Predicted) | Not available |
| pKa | Not available | 3.03±0.10 (Predicted) | Not available |
Structural Diagram
The logical relationship and structural differences between this compound and its key analogs are depicted below.
Synthesis and Experimental Protocols
Synthesis of 2-Amino-3,4,5,6-tetrafluorobenzoic acid
A documented method for the synthesis of the tetrafluorinated analog involves the Hofmann rearrangement of 2-carboxy-3,4,5,6-tetrafluorobenzamide.[2]
Experimental Protocol:
-
Preparation of the Hofmann Reagent: To a stirred solution of 39.2 g of potassium hydroxide (KOH) in 356 mL of distilled water, 11.3 g of bromine (Br₂) is added. The mixture is stirred for 30 minutes.
-
Hofmann Rearrangement: 70 mmol of 2-carboxy-3,4,5,6-tetrafluorobenzamide is added to the freshly prepared Hofmann reagent. The reaction is allowed to proceed for 30 minutes at 293 K.
-
Heating: The reaction mixture is then heated to a temperature range of 363-368 K and maintained for 4 hours.
-
Cooling and Precipitation: The mixture is cooled to room temperature and allowed to stand for 48 hours.
-
Acidification and Isolation: 100 mL of water is added, and the pH is adjusted to 1 with a suitable acid at ice-water temperature. The mixture is stirred, and the resulting yellow solid is collected by filtration.
This procedure yields 16.2 g (94% yield) of 2-Amino-3,4,5,6-tetrafluorobenzoic acid.[2]
Spectroscopic and Crystallographic Data
Detailed spectroscopic and crystallographic data are crucial for the unambiguous identification and characterization of a molecule. While such data is absent for the title compound, the data for its tetrafluorinated analog is highly informative.
Crystal Structure of 2-Amino-3,4,5,6-tetrafluorobenzoic acid
The crystal structure of 2-Amino-3,4,5,6-tetrafluorobenzoic acid has been determined by X-ray diffraction.[2]
Key Crystallographic Data: [2]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.0367 (11) |
| b (Å) | 11.3664 (11) |
| c (Å) | 12.5702 (12) |
| α (°) | 80.378 (8) |
| β (°) | 79.764 (8) |
| γ (°) | 82.011 (8) |
| Volume (ų) | 1520.2 (3) |
| Z | 8 |
The asymmetric unit of the title compound contains four independent and conformationally similar molecules. The molecules exhibit both intramolecular N—H···O(carboxyl) hydrogen bonds and intermolecular O—H···O(carboxyl) hydrogen bonds. Additionally, intermolecular N—H···F associations lead to the formation of one-dimensional ribbon structures.[2]
Potential Applications and Research Directions
Fluorinated aminobenzoic acids are important intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[4] For instance, 3-Amino-2,4,5-trifluorobenzoic acid is utilized in the preparation of 7-(azaspiroalkanyl)quinolonecarboxylates, which have bactericidal properties.[1] Given the structural similarities, this compound is expected to be a valuable precursor for novel bioactive molecules.
Potential research avenues include:
-
Synthesis and Characterization: Development of a reliable synthetic route to this compound and full characterization of its physicochemical and spectroscopic properties.
-
Medicinal Chemistry: Exploration of its use as a scaffold for the synthesis of novel drug candidates, particularly in areas where fluorine substitution is known to enhance pharmacological properties.
-
Computational Studies: In the absence of experimental data, density functional theory (DFT) calculations can provide valuable insights into its molecular geometry, electronic properties, and reactivity.
Conclusion
While direct experimental data on this compound remains elusive, a comprehensive understanding of its potential properties and reactivity can be inferred from the detailed analysis of its close structural analogs. The information presented in this guide, particularly the synthetic protocols and crystallographic data of related compounds, provides a solid foundation for researchers and scientists to build upon in their exploration of this promising chemical entity. Further experimental and computational work is necessary to fully elucidate the unique characteristics of this compound.
References
Synthesis of 2-Amino-3,4,5-trifluorobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for 2-amino-3,4,5-trifluorobenzoic acid, a valuable fluorinated anthranilic acid derivative with applications in pharmaceutical and materials science research. Due to the absence of a direct, one-pot synthesis in publicly available literature, this guide outlines a robust, multi-step approach commencing from the readily available starting material, 3,4,5-trifluoroaniline. The core of this pathway involves a strategic protection-functionalization-deprotection sequence to achieve the desired ortho-carboxylation of the aniline.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a three-step process:
-
Protection of the Amino Group: The amino functionality of 3,4,5-trifluoroaniline is first protected with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure to prevent side reactions in the subsequent lithiation step.[1]
-
Directed Ortho-lithiation and Carboxylation: The Boc-protected aniline undergoes directed ortho-lithiation, where the Boc group directs the deprotonation to the adjacent ortho position (C2). The resulting aryllithium intermediate is then quenched with carbon dioxide to introduce the carboxylic acid group.[2]
-
Deprotection of the Amino Group: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target molecule, this compound.[3][4]
Quantitative Data Summary
The following table summarizes the expected quantitative data for each step in the synthesis of this compound, based on typical yields for analogous reactions reported in the literature.
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Boc Protection | 3,4,5-Trifluoroaniline | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) | tert-butyl (3,4,5-trifluorophenyl)carbamate | 90-95 |
| 2 | Ortho-lithiation and Carboxylation | tert-butyl (3,4,5-trifluorophenyl)carbamate | sec-Butyllithium, Dry Carbon Dioxide (CO₂) | 2-((tert-butoxycarbonyl)amino)-3,4,5-trifluorobenzoic acid | 60-70 |
| 3 | Boc Deprotection | 2-((tert-butoxycarbonyl)amino)-3,4,5-trifluorobenzoic acid | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | This compound | >95 |
Experimental Protocols
Step 1: Synthesis of tert-butyl (3,4,5-trifluorophenyl)carbamate (Boc-protection)
Methodology:
-
To a solution of 3,4,5-trifluoroaniline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford tert-butyl (3,4,5-trifluorophenyl)carbamate as a solid.
Step 2: Synthesis of 2-((tert-butoxycarbonyl)amino)-3,4,5-trifluorobenzoic acid (Ortho-lithiation and Carboxylation)
Methodology:
-
Dissolve tert-butyl (3,4,5-trifluorophenyl)carbamate (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (2.2 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. The solution may turn deep red or orange, indicating the formation of the aryllithium species.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice pellets.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound (Boc-deprotection)
Methodology:
-
Dissolve 2-((tert-butoxycarbonyl)amino)-3,4,5-trifluorobenzoic acid (1 equivalent) in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 10-20 equivalents) or a solution of HCl in dioxane (e.g., 4 M).[3][4]
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Visualizations
Caption: Proposed synthesis pathway for this compound.
Caption: Detailed experimental workflow for the synthesis.
References
An In-depth Technical Guide to a Trifluorinated Aminobenzoic Acid Isomer
This technical guide provides a detailed overview of the known physical and chemical properties of 3-Amino-2,4,5-trifluorobenzoic acid, a key intermediate in various chemical syntheses. The strategic placement of fluorine atoms and an amino group on the benzoic acid scaffold imparts unique electronic properties, making it a valuable building block in medicinal chemistry and materials science.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 3-Amino-2,4,5-trifluorobenzoic acid.
| Property | Value |
| CAS Number | 119385-80-7 |
| Molecular Formula | C₇H₄F₃NO₂ |
| Molecular Weight | 191.11 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically available at ≥97% |
| Melting Point | 133-136 °C |
| Boiling Point | 306.4±42.0 °C (Predicted) |
| Density | 1.635±0.06 g/cm³ (Predicted) |
| pKa | 3.03±0.10 (Predicted) |
| Storage Temperature | 2-8°C |
Note: Some of the data presented are predicted values from computational models.
Chemical Structure and Reactivity
3-Amino-2,4,5-trifluorobenzoic acid is an aromatic compound featuring a carboxylic acid group, an amino group, and three fluorine atoms attached to the benzene ring.[1] The presence of both an acidic carboxylic acid and a basic amino group allows it to exhibit amphoteric properties. The fluorine atoms significantly influence the molecule's reactivity, solubility, and lipophilicity due to their high electronegativity.[1] This substitution pattern makes the compound an interesting candidate for the synthesis of novel pharmaceutical and agrochemical agents.
Experimental Protocols and Synthesis
While specific, detailed experimental protocols for the synthesis of 3-Amino-2,4,5-trifluorobenzoic acid are proprietary, a general synthetic approach can be conceptualized. A plausible route would involve the nitration of a corresponding trifluorinated benzoic acid derivative, followed by the reduction of the nitro group to an amine. The following diagram illustrates a generalized workflow for such a synthesis.
This diagram outlines the logical progression from a starting material to the final product, highlighting the key chemical transformations involved. The specific reagents and reaction conditions would require experimental optimization.
Logical Relationships of Molecular Properties
The interplay of the different functional groups in 3-Amino-2,4,5-trifluorobenzoic acid dictates its overall characteristics and potential applications. The following diagram illustrates these relationships.
This diagram shows how the constituent functional groups determine the chemical nature of the molecule, which in turn suggests its utility in various applications, particularly as a versatile building block in the synthesis of more complex molecules.
References
An In-depth Technical Guide on the Solubility of 2-Amino-3,4,5-trifluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Solubility of Structurally Related Fluorinated Benzoic Acid Derivatives
To provide an estimate of the solubility characteristics of 2-Amino-3,4,5-trifluorobenzoic acid, the following table summarizes the available data for similar molecules. It is important to note that the position and number of fluorine atoms, as well as the presence of the amino group, will significantly influence solubility.
| Compound Name | Solvent | Solubility |
| 2-Amino-5-fluorobenzoic acid | Ethanol | ~20 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL[1] | |
| Dimethylformamide (DMF) | ~30 mg/mL[1] | |
| Phosphate-buffered saline (PBS), pH 7.2 | ~0.25 mg/mL[1] | |
| 2-Amino-3-fluorobenzoic acid | Methanol | Soluble[2][3] |
Experimental Protocol for Solubility Determination
The following is a generalized and robust methodology for determining the solubility of a compound such as this compound in various solvents. This protocol is based on the common shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, DMSO, buffers of various pH)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Analyze the standard solutions and the filtered sample solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the sample.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Report the temperature and the specific solvent (including pH for buffers) at which the solubility was determined.
-
A visual representation of this experimental workflow is provided below.
Caption: Experimental workflow for solubility determination.
Factors Influencing Solubility of Fluorinated Amino Acids
The solubility of amino acids is influenced by the interplay between their hydrophilic and hydrophobic components[4]. The introduction of fluorine atoms into the molecule can further modulate these properties.
-
Hydrophobicity: The addition of fluorine atoms generally increases the hydrophobicity of the aromatic ring, which can decrease solubility in aqueous solutions.
-
Crystal Lattice Energy: The strong intermolecular interactions, such as hydrogen bonding, in the solid state can lead to high crystal lattice energy, which in turn can reduce solubility.
-
pH: As an amino acid, this compound possesses both an acidic carboxylic acid group and a basic amino group. Therefore, its solubility in aqueous media is expected to be highly pH-dependent. At its isoelectric point, the molecule will exist as a zwitterion with minimal net charge, leading to the lowest aqueous solubility. Solubility will increase at pH values above and below the isoelectric point due to the formation of the more soluble anionic (carboxylate) and cationic (ammonium) species, respectively.
-
Solvent Polarity: The solubility in organic solvents will depend on the polarity of the solvent and its ability to form hydrogen bonds with the solute.
The logical relationship between molecular properties and solubility is depicted in the following diagram.
References
Spectroscopic Characterization of 2-Amino-3,4,5-trifluorobenzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 2-Amino-3,4,5-trifluorobenzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Accompanying this predicted data are detailed, generalized experimental protocols for acquiring such spectra, intended to guide researchers in their own analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.5 | m | 1H | Ar-H |
| ~ 5.0 - 6.0 | br s | 2H | -NH₂ |
| ~ 11.0 - 13.0 | br s | 1H | -COOH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 165 - 170 | -COOH |
| ~ 145 - 155 (d, J≈240-260 Hz) | C-F |
| ~ 135 - 145 (d, J≈240-260 Hz) | C-F |
| ~ 130 - 140 (d, J≈240-260 Hz) | C-F |
| ~ 120 - 130 | C-NH₂ |
| ~ 110 - 120 | C-COOH |
| ~ 100 - 110 | C-H |
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| -130 to -140 | m | F at C3 |
| -140 to -150 | m | F at C4 |
| -150 to -160 | m | F at C5 |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | O-H stretch (Carboxylic Acid), N-H stretch (Amine) |
| 3000 - 2800 | Broad | O-H stretch (Carboxylic Acid Dimer) |
| ~ 1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~ 1620 | Medium | N-H bend (Amine) |
| ~ 1580, 1480 | Medium-Strong | C=C stretch (Aromatic Ring) |
| ~ 1300 | Strong | C-F stretch |
| ~ 1200 | Strong | C-O stretch (Carboxylic Acid) |
| ~ 900 | Medium, Broad | O-H bend (Carboxylic Acid Dimer) |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 191 | [M]⁺ (Molecular Ion) |
| 174 | [M-OH]⁺ |
| 146 | [M-COOH]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to determine the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule.
Materials:
-
This compound sample (5-25 mg for ¹H, 20-100 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube (clean and dry)
-
Pipette
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh the appropriate amount of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube using a pipette.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum using a standard pulse sequence, referencing to an appropriate standard (e.g., CFCl₃).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr), IR-grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount of KBr in the agate mortar and grind it to a fine powder.
-
Add 1-2 mg of the sample to the KBr (approx. 1:100 sample to KBr ratio) and mix thoroughly by grinding.
-
Transfer the mixture to the pellet press die.
-
Apply pressure to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample (~1 mg)
-
Solvent (e.g., methanol, acetonitrile)
-
Vial
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent.
-
-
Instrument Setup:
-
Set the appropriate parameters for the mass spectrometer, including the ionization method (e.g., EI), mass range, and detector settings.
-
-
Data Acquisition:
-
Introduce the sample into the ion source. For EI, the sample is typically heated to a gaseous state and then bombarded with a high-energy electron beam.[1]
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart of the general workflow for spectroscopic analysis.
References
2-Amino-3,4,5-trifluorobenzoic acid safety and handling
An In-depth Technical Guide to the Safety and Handling of 2-Amino-3,4,5-trifluorobenzoic acid
Introduction
This compound is a fluorinated aromatic compound with potential applications in pharmaceutical and chemical synthesis. As with any novel chemical entity, a comprehensive understanding of its safety and handling protocols is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a detailed overview of the known and anticipated hazards, safe handling procedures, and emergency responses associated with this class of compounds.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows:
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed |
Note: These classifications are extrapolated from similar compounds and should be treated as provisional.
Physical and Chemical Properties
While a comprehensive experimental profile for this compound is not available, some properties can be calculated or inferred.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₂ | N/A |
| Molecular Weight | 191.11 g/mol | Calculated |
| Appearance | Expected to be a solid powder or crystalline material.[1] | Inferred |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Likely soluble in organic solvents such as DMSO and DMF.[2] | Inferred |
Experimental Protocols (General)
Specific experimental safety data for this compound are not available. However, the following are general protocols for assessing the hazards of a new chemical substance:
-
Skin Irritation/Corrosion: Typically evaluated using in vitro methods with reconstructed human epidermis (RhE) models (e.g., OECD Test Guideline 431 and 439).
-
Eye Irritation/Damage: Assessed using methods such as the Bovine Corneal Opacity and Permeability (BCOP) test or the Reconstructed human Cornea-like Epithelium (RhCE) test (e.g., OECD Test Guideline 437 and 492).
-
Acute Oral Toxicity: Generally determined in rodents following OECD Test Guideline 420, 423, or 425. This involves administering the substance and observing for morbidity and mortality.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate general workflows for chemical safety and handling.
References
Commercial Availability and Technical Profile of 2-Amino-3,4,5-trifluorobenzoic Acid: A Guide for Researchers
For Immediate Release
[City, State] – December 27, 2025 – 2-Amino-3,4,5-trifluorobenzoic acid, a fluorinated aromatic compound with significant potential in pharmaceutical and materials science research, is commercially available from a number of specialized chemical suppliers. This technical guide provides an in-depth overview of its availability, physicochemical properties, and potential applications for researchers, scientists, and drug development professionals.
Commercial Availability
This compound (CAS No. 531529-72-3) is available for purchase from several chemical suppliers globally. Researchers can acquire this compound in varying quantities, typically with a purity of 95% or higher.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Purity/Specification | Additional Information |
| CymitQuimica (sourcing from Fluorochem) | 531529-72-3 | Not specified | Safety Data Sheet available.[1][2] |
| Bellen Chemistry Co., Ltd. | 531529-72-3 | 95% min | - |
| BLD Pharmatech Co., Limited | 531529-72-3 | 95% | - |
| Apollo Scientific | 531529-72-3 | Not specified | - |
Physicochemical and Safety Data
Detailed technical data sheets with specific batch analytics for this compound are not consistently provided by all suppliers. However, a Safety Data Sheet (SDS) from CymitQuimica provides crucial safety and handling information.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 531529-72-3 | CymitQuimica[1][2] |
| Molecular Formula | C₇H₄F₃NO₂ | BLD Pharm |
| Molecular Weight | 191.11 g/mol | BLD Pharm |
| Boiling Point | No data available | BLD Pharm |
| Storage | Sealed in dry, 2-8°C | BLD Pharm |
Table 3: Hazard Identification for this compound
| Hazard Statement | Classification |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Source: CymitQuimica Safety Data Sheet[2] |
Potential Synthesis and Experimental Protocols
Synthesis of 2-Amino-3-fluorobenzoic acid
A documented synthesis of 2-Amino-3-fluorobenzoic acid involves the hydrolysis of 7-fluoroisatin.
Experimental Protocol:
-
A solution of 7-fluoroisatin (0.09 mol) is prepared in 200 mL of 1 M aqueous sodium hydroxide.
-
To this solution, 22 mL of 30% hydrogen peroxide (0.20 mol) is added dropwise over a period of 45 minutes, allowing the reaction temperature to rise to 30-40°C.
-
The reaction is allowed to proceed for 1.5 hours.
-
The pH of the resulting pale orange solution is adjusted to approximately 7.5 with 3 M hydrochloric acid.
-
The mixture is treated with charcoal, stirred, and filtered.
-
The filtrate is further acidified to a pH of 1, leading to the precipitation of 2-Amino-3-fluorobenzoic acid.
-
The product is collected by filtration and dried.
This protocol is adapted from a known synthesis of 2-Amino-3-fluorobenzoic acid and may serve as a basis for the development of a synthesis for the trifluorinated analog.
Synthesis of 2-Amino-5-fluorobenzoic acid
Another relevant synthetic procedure is for 2-Amino-5-fluorobenzoic acid, starting from 4-fluoroaniline.
Experimental Protocol:
-
4-fluoroaniline is condensed with chloral hydrate and hydroxylamine hydrochloride to yield N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.
-
This intermediate undergoes a cyclization reaction in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-dione.
-
The final step involves the oxidation of 5-fluoro-1H-indole-2,3-dione with hydrogen peroxide under alkaline conditions to afford 2-Amino-5-fluorobenzoic acid.
This multi-step synthesis highlights a common strategy for constructing aminofluorobenzoic acids.
Applications in Research and Drug Development
Fluorinated benzoic acids are a critical class of building blocks in medicinal chemistry. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
While specific signaling pathways and drug development projects involving this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The amino and carboxylic acid functional groups provide versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules.
Conclusion
This compound is a readily available chemical intermediate with significant potential for applications in research and development, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific compound is somewhat limited in the public domain, information from related structures provides a solid foundation for its use and further investigation. Researchers are encouraged to consult supplier-specific documentation for the most accurate and up-to-date technical and safety information.
References
The Role of Fluorine in the Reactivity of 2-Amino-3,4,5-trifluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. 2-Amino-3,4,5-trifluorobenzoic acid is a fascinating molecule where the interplay of multiple fluorine substituents and the existing amino and carboxylic acid functionalities dictates its unique reactivity. This technical guide provides an in-depth analysis of the role of the fluorine atoms in modulating the electronic properties, acidity, and reaction dynamics of the this compound core. We will explore its synthesis, key reactions, and the implications of its distinct reactivity profile in the context of drug discovery and development.
Introduction: The Power of Fluorine in Aromatic Systems
Fluorine, the most electronegative element, imparts profound changes to the physicochemical properties of organic molecules. When incorporated into an aromatic ring, fluorine exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond network, while also participating in a weaker, electron-donating mesomeric effect (+M) via its lone pairs.[1] In polyfluorinated systems such as this compound, the cumulative impact of these effects dramatically alters the electron distribution within the benzene ring, influencing the reactivity of all constituent functional groups.[2][3] This guide will dissect these influences to provide a comprehensive understanding of the molecule's chemical behavior.
Electronic Effects of Trifluorination
The three fluorine atoms at positions 3, 4, and 5 collectively create a highly electron-deficient aromatic ring. The dominant -I effect of the fluorine atoms significantly lowers the electron density of the benzene ring, which has several key consequences for reactivity:
-
Increased Acidity: The strong electron-withdrawing nature of the fluorine atoms stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid group. This stabilization leads to a significant increase in acidity (a lower pKa value) compared to the non-fluorinated analogue, 2-aminobenzoic acid.
-
Modulation of Amino Group Nucleophilicity: The electron-deficient nature of the ring reduces the electron-donating ability of the amino group, thereby decreasing its nucleophilicity. This has important implications for reactions such as acylation and alkylation at the nitrogen center.
-
Altered Electrophilic Aromatic Substitution: While the fluorine atoms are ortho, para-directing due to their +M effect, the powerful deactivating -I effect makes electrophilic aromatic substitution reactions challenging. The precise regioselectivity of any potential substitution will be a complex interplay between the directing effects of the amino group and the three fluorine atoms.
Quantitative Data on Acidity and Reactivity
Table 1: pKa Values of Substituted Benzoic Acids
| Compound | pKa | Reference |
| Benzoic Acid | 4.20 | [4] |
| 2-Aminobenzoic Acid | 4.95 | [5][6] |
| 2-Fluorobenzoic Acid | 3.27 | [4] |
| 3-Fluorobenzoic Acid | 3.86 | [4] |
| 4-Fluorobenzoic Acid | 4.14 | [4] |
| 2,4,5-Trifluorobenzoic Acid | 2.80 | [4] |
| 3,4,5-Trifluorobenzoic Acid | 3.29 | [4] |
| This compound | Predicted < 2.8 | Inferred |
Note: The pKa of this compound is predicted to be lower than that of 2,4,5-trifluorobenzoic acid due to the additional electron-withdrawing effects, although the amino group has a base-strengthening effect.
Table 2: Hammett Substituent Constants (σ) for Fluorine
| Position | σ |
| meta (σm) | +0.34 |
| para (σp) | +0.06 |
Hammett constants quantify the electron-donating or -withdrawing nature of substituents on a benzene ring. A positive value indicates an electron-withdrawing effect.[7][8]
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. The following protocols are based on established methods for structurally similar compounds and provide a practical framework for researchers.
Synthesis of this compound (Hypothetical Route)
This proposed synthesis is adapted from procedures for other polyfluorinated anthranilic acids.
Procedure:
-
Nitration of a suitable polyfluorinated precursor: A polyfluorinated benzoic acid derivative is carefully nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group. The reaction temperature must be carefully controlled to avoid side reactions.
-
Reduction of the nitro group: The resulting nitro-substituted compound is then reduced to the corresponding amine. Common reducing agents for this transformation include iron powder in the presence of an acid (e.g., HCl) or catalytic hydrogenation (H2 gas with a palladium on carbon catalyst).
-
Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.
N-Acylation of this compound
This protocol describes a general procedure for the acylation of the amino group.
Materials:
-
This compound
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride)
-
Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
Dissolve this compound in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add the acylating agent to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Reactivity and Applications in Drug Discovery
The unique electronic and steric environment of this compound makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
-
Scaffold for Bioactive Molecules: The trifluorinated aminobenzoic acid core can serve as a rigid scaffold for the synthesis of novel drug candidates. The fluorine atoms can enhance metabolic stability and binding affinity to target proteins.[9][10]
-
Intermediate for Heterocycle Synthesis: The amino and carboxylic acid groups are suitably positioned for intramolecular cyclization reactions to form various heterocyclic systems, which are prevalent in many pharmaceutical agents.
-
Modifier of Pharmacokinetic Properties: The introduction of multiple fluorine atoms can significantly alter the lipophilicity and membrane permeability of a drug molecule, thereby improving its pharmacokinetic profile.
Conclusion
The three fluorine atoms in this compound play a multifaceted role in defining its chemical reactivity. Their strong electron-withdrawing inductive effect is the dominant factor, leading to a highly acidic carboxylic acid, a less nucleophilic amino group, and a deactivated aromatic ring. These characteristics, while presenting challenges for certain synthetic transformations, also offer unique opportunities for the design of novel molecules with tailored properties. For researchers in drug discovery and materials science, a thorough understanding of the interplay of these electronic effects is crucial for harnessing the full potential of this and other polyfluorinated building blocks. Further experimental investigation into the precise reactivity and properties of this compound is warranted to expand its application in the development of next-generation pharmaceuticals and advanced materials.
References
- 1. 2-Amino-5-fluorobenzoic acid(446-08-2) 1H NMR spectrum [chemicalbook.com]
- 2. Synthesis routes of 2-Amino-3-fluorobenzoic acid [benchchem.com]
- 3. 2,4,5-Trifluorobenzoic acid(446-17-3) 13C NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. p-Aminobenzoic Acid [drugfuture.com]
- 6. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 2-Amino-6-fluorobenzoic acid(434-76-4) 1H NMR [m.chemicalbook.com]
- 9. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]
Methodological & Application
Application Notes and Protocols: 2-Amino-3,4,5-trifluorobenzoic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,4,5-trifluorobenzoic acid is a versatile fluorinated building block in organic synthesis, primarily utilized as a precursor for the synthesis of various heterocyclic compounds. The presence of multiple fluorine atoms significantly influences the electronic properties of the molecule, enhancing the potential for unique chemical reactivity and imparting desirable properties such as increased metabolic stability and binding affinity in the resulting products. Its structural features, an amino group ortho to a carboxylic acid, make it an ideal starting material for condensation reactions to form fused ring systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two major classes of biologically active compounds: fluoroquinolones and fluoroacridones.
Key Applications
The primary applications of this compound in organic synthesis are centered around its utility as a precursor for:
-
Fluoroquinolone Derivatives: These compounds are a class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3][4][5] The trifluoro-substitution pattern from this compound can lead to novel analogs with potentially enhanced activity or altered spectra.
-
Fluoroacridone Derivatives: Acridone-based molecules have been investigated for a range of biological activities, including anticancer and antimalarial properties.[6][7] The incorporation of fluorine atoms can modulate the pharmacological properties of these compounds.
Data Presentation
Table 1: Exemplary Yields in the Synthesis of N-Phenylanthranilic Acid Derivatives (Acridone Precursors)
| Reactants | Product | Catalyst/Conditions | Yield (%) | Reference |
| 2-chlorobenzoic acid and 3,5-dimethylaniline | 2-((3,5-Dimethylphenyl)amino)benzoic acid | Cu powder, Na2CO3, DMF, reflux | 90% | [8] |
| 3-methoxy anthranilic acid and phloroglucinol | 1,3-Dihydroxy-4-methoxyacridone | p-TsOH, 1-hexanol, reflux | 90% | [9] |
| 2-mercaptobenzoic acid and phloroglucinol | 1,3-Dihydroxythioxanthone | p-TsOH, 1-hexanol, reflux | 85% | [9] |
Note: Data for reactions specifically using this compound is limited in publicly available literature. The above data for analogous reactions are provided for reference.
Experimental Protocols
Protocol 1: General Synthesis of 6,7,8-Trifluoroquinolone-4-carboxylic Acid Derivatives via Gould-Jacobs Reaction
This protocol describes a general method for the synthesis of a trifluorinated quinolone core structure from this compound.
Step 1: Synthesis of Diethyl 2-((3,4,5-trifluoro-2-carboxyphenyl)amino)maleate
-
In a round-bottom flask, suspend this compound (1 equivalent) in a suitable solvent such as ethanol.
-
Add diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Cyclization to Ethyl 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylate
-
Add the product from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to approximately 250 °C for 30-60 minutes. The cyclization is often accompanied by the evolution of ethanol.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain the crude quinolone derivative.
Step 3: Hydrolysis to 6,7,8-Trifluoro-4-hydroxyquinoline-3-carboxylic acid
-
Suspend the ethyl ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10%).
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
The carboxylic acid will precipitate out of solution.
-
Filter the solid, wash with cold water, and dry to yield the final product.
Protocol 2: General Synthesis of 1,2,3-Trifluoroacridone via Ullmann Condensation and Cyclization
This protocol outlines a general procedure for the synthesis of a trifluorinated acridone from this compound.
Step 1: Synthesis of 2'-(Amino)-3',4',5'-trifluoro-N-phenylanthranilic Acid Derivative (Ullmann Condensation)
-
In a flask, combine this compound (1 equivalent), an appropriately substituted halobenzene (e.g., bromobenzene, 1.2 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper powder or copper(I) iodide.
-
Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to reflux (typically 140-160 °C) for 8-12 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the N-arylanthranilic acid derivative.
-
Filter the precipitate, wash with water, and purify by recrystallization.
Step 2: Cyclization to 1,2,3-Trifluoroacridone
-
Add the N-phenylanthranilic acid derivative from Step 1 to a dehydrating/cyclizing agent such as polyphosphoric acid (PPA) or concentrated sulfuric acid.
-
Heat the mixture, typically to 100-140 °C, for 2-4 hours.
-
Monitor the reaction for the formation of the acridone product by TLC.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
The acridone will precipitate. Filter the solid, wash thoroughly with water until the washings are neutral, and then with a sodium bicarbonate solution.
-
Dry the crude product, which can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Signaling Pathway
Mechanism of Action of Fluoroquinolones
Fluoroquinolones exert their antibacterial effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones lead to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Fluoroquinolones: structure and target sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ldh.la.gov [ldh.la.gov]
- 4. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]
- 6. Novel fluorinated acridone derivatives. Part 1: synthesis and evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activities of furoquinoline and acridone alkaloids against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-3,4,5-trifluorobenzoic Acid: A Versatile Building Block in Medicinal Chemistry
Introduction
2-Amino-3,4,5-trifluorobenzoic acid is a fluorinated anthranilic acid derivative that holds significant potential as a versatile building block in medicinal chemistry. Its unique structural features—a trifluorinated phenyl ring, an amino group, and a carboxylic acid moiety—offer a rich platform for the synthesis of novel drug candidates with potentially enhanced pharmacological properties. The incorporation of fluorine atoms into drug molecules is a well-established strategy to improve metabolic stability, binding affinity, and lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic profile of the resulting compounds.
This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery and development. It is intended for researchers, scientists, and professionals in the field of medicinal chemistry.
Application Notes
The trifluorinated substitution pattern of this compound imparts distinct electronic properties to the aromatic ring, influencing the pKa of the amino and carboxylic acid groups and potentially modulating intermolecular interactions with biological targets. This strategic fluorination can lead to improved cellular permeability and resistance to metabolic degradation, key attributes for successful drug candidates.
Potential Therapeutic Applications:
While specific drug candidates derived from this compound are not yet extensively documented in publicly available literature, the known biological activities of structurally similar fluorinated anthranilic acid derivatives suggest a broad range of potential therapeutic applications. These include, but are not limited to:
-
Anti-inflammatory Agents: Anthranilic acid derivatives are known to exhibit anti-inflammatory properties. The trifluoro substitution may enhance this activity.
-
Anticancer Agents: Fluorinated anilines and benzoic acids are common scaffolds in the design of kinase inhibitors and other anticancer drugs. For instance, derivatives of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid have shown potent in vitro cytotoxic activity against human cancer cells.[1]
-
Antiviral and Antimicrobial Agents: The core scaffold can be elaborated to target various enzymes and proteins essential for viral replication and bacterial survival.
-
Central Nervous System (CNS) Agents: The increased lipophilicity imparted by the fluorine atoms may facilitate crossing the blood-brain barrier, making this building block attractive for the development of drugs targeting CNS disorders.
Strategic Advantages in Drug Design:
The use of this compound as a scaffold offers several advantages in the drug design process:
-
Modulation of Physicochemical Properties: The trifluorinated ring can be used to fine-tune lipophilicity and electronic properties to optimize drug-target interactions.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can enhance the metabolic stability and prolong the in vivo half-life of drug candidates.
-
Conformational Rigidity: The substituted aromatic ring provides a rigid scaffold, which can help in pre-organizing the molecule for optimal binding to its biological target, potentially increasing potency and selectivity.
Quantitative Data for Structurally Similar Compounds
To illustrate the potential of this building block, the following table summarizes biological activity data for compounds derived from structurally related fluorinated aminobenzoic acids.
| Compound/Derivative | Target/Assay | Activity (IC50/GI50/EC50) | Reference |
| N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid ester derivative 13 | In vitro cytotoxicity against cancer cells | GI50 at nanomolar concentrations | Cocco, M. T., Congiu, C., Lilliu, V., & Onnis, V. (2004). Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 14(23), 5787–5791. |
| N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid ester derivative 18 | In vitro cytotoxicity against cancer cells | GI50 at nanomolar concentrations | Cocco, M. T., Congiu, C., Lilliu, V., & Onnis, V. (2004). Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 14(23), 5787–5791. |
Note: The data presented is for structurally analogous compounds to highlight the potential of the this compound scaffold. Further research is required to determine the specific activities of its derivatives.
Experimental Protocols
1. Hypothetical Synthesis of this compound
This protocol is a hypothetical route based on established methods for the synthesis of related fluorinated anthranilic acids, such as the Hofmann rearrangement of a dicarboxamide.
Step 1: Synthesis of 3,4,5-Trifluorophthalic Acid
-
This starting material can be synthesized from commercially available precursors through methods such as the oxidation of trifluoro-ortho-xylene.
Step 2: Synthesis of 3,4,5-Trifluorophthalamide
-
To a stirred solution of 3,4,5-trifluorophthalic acid (1 equivalent) in an appropriate solvent like toluene, add thionyl chloride (2.2 equivalents).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3,4,5-trifluorophthaloyl chloride.
-
Dissolve the crude acid chloride in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0 °C.
-
Bubble ammonia gas through the solution or add aqueous ammonia dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
Collect the precipitated 3,4,5-trifluorophthalamide by filtration, wash with cold water, and dry under vacuum.
Step 3: Hofmann Rearrangement to this compound
-
To a stirred solution of potassium hydroxide (or sodium hydroxide) in water, add bromine (1.1 equivalents) at 0 °C.
-
After the bromine has dissolved, add 3,4,5-trifluorophthalamide (1 equivalent) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 3-4.
-
The product, this compound, will precipitate out of solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
2. General Protocol for Amide Coupling of this compound
This protocol describes a standard method for forming an amide bond between this compound and a primary or secondary amine using a peptide coupling reagent such as HATU.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the desired amine (1.1 equivalents) to the solution.
-
Add DIPEA (2.5 equivalents) to the reaction mixture and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide derivative.
Visualizations
Caption: A general experimental workflow for the synthesis and evaluation of a compound library derived from this compound.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of a kinase inhibitor derived from this compound.
Conclusion
This compound represents a promising and versatile building block for the development of novel therapeutics. Its unique trifluorinated structure offers medicinal chemists a valuable tool to modulate the physicochemical and pharmacological properties of drug candidates. While further research is needed to fully explore its potential, the established importance of fluorinated scaffolds in drug discovery suggests that derivatives of this compound could lead to the identification of new and effective treatments for a variety of diseases. The protocols and application notes provided herein offer a foundation for researchers to begin exploring the utility of this intriguing molecule in their drug discovery programs.
References
Application Notes and Protocols for N-acylation of 2-Amino-3,4,5-trifluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-acylation of 2-Amino-3,4,5-trifluorobenzoic acid, a critical transformation for the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The presence of electron-withdrawing fluorine atoms can influence the reactivity of the amino group, and the provided protocols are based on established methods for the acylation of aromatic amines, which may require optimization for this specific substrate.
Introduction
N-acylated aminobenzoic acids are important intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The acylation of the amino group in this compound allows for the introduction of various acyl groups, thereby modifying the compound's physicochemical properties such as lipophilicity, solubility, and binding interactions with biological targets. The fluorinated benzene ring can enhance metabolic stability and binding affinity, making the resulting N-acyl derivatives attractive for drug discovery programs.[1]
Two common and effective methods for N-acylation are the use of acyl chlorides and carboxylic anhydrides. The choice of acylating agent and reaction conditions can be tailored to the specific acyl group being introduced and the scale of the reaction.
General Reaction Principle
The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (acyl chloride or anhydride). In the case of acyl chlorides, a base is typically required to neutralize the hydrochloric acid byproduct.[2][3] For anhydrides, the reaction can often be driven by heat, with a carboxylic acid as the byproduct.
Reaction Scheme:
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acyl chlorides and anhydrides are corrosive and lachrymatory.[4] Strong acids and bases are corrosive.
Protocol 1: Acylation using Acyl Chlorides (Schotten-Baumann Conditions)
This method is highly efficient for forming amide bonds and is widely applicable.[5][6] A base is used to neutralize the HCl generated during the reaction.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride) (1.1 - 1.2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or an aqueous basic solution)
-
Base (e.g., Pyridine, Triethylamine (NEt₃) or Sodium Hydroxide (NaOH))
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen solvent. If using an aqueous basic solution, dissolve the starting material in a 1 M NaOH solution.[5]
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.[5] If using an organic solvent, the base (1.5 eq) should be added prior to the acyl chloride.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of water.
-
If the reaction was performed in an organic solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (if pyridine or triethylamine was used), saturated aqueous NaHCO₃ solution, and brine.[1]
-
If an aqueous basic solution was used, acidify the mixture to a pH of approximately 2 with concentrated HCl to precipitate the product.[5]
-
-
Isolation and Purification:
-
If precipitated, collect the solid product by vacuum filtration and wash with cold water.
-
If in an organic layer, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1][5]
-
Protocol 2: Acylation using Carboxylic Anhydrides
This method is suitable for acylations with common anhydrides like acetic anhydride. It can be performed with or without a solvent.
Materials:
-
This compound
-
Carboxylic anhydride (e.g., acetic anhydride) (2-3 equivalents)
-
Deionized water
-
Optional: Glacial acetic acid or pyridine as solvent
Procedure:
-
Reaction Setup: Place this compound (1.0 eq) and the carboxylic anhydride (2-3 eq) in a round-bottom flask.[4]
-
Heating: Gently heat the mixture to a gentle boil or reflux (typically 80-120 °C) for 15 minutes to 6 hours.[1][4] All solid should dissolve. Monitor the reaction by TLC.
-
Cooling and Precipitation: Allow the mixture to cool to room temperature. Slowly add cold water to the mixture to hydrolyze the excess anhydride and precipitate the product.[4]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid thoroughly with cold water to remove any remaining acid or anhydride.[1]
-
Purification: The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).
Data Presentation
The following tables summarize typical reaction parameters for N-acylation reactions. Note that optimal conditions for this compound may vary.
Table 1: Summary of N-Acylation using Acyl Chlorides
| Parameter | Condition | Purpose |
| Acylating Agent | Acyl Chloride (1.1-1.2 eq) | Source of the acyl group |
| Solvent | DCM, THF, or aqueous NaOH | To dissolve reactants |
| Base | Pyridine, NEt₃, or NaOH | To neutralize HCl byproduct |
| Temperature | 0 °C to Room Temperature | To control reaction rate |
| Reaction Time | 2 - 12 hours | To ensure completion of the reaction |
| Workup | Acid/Base washes, Extraction | To isolate and purify the product |
Table 2: Summary of N-Acylation using Carboxylic Anhydrides
| Parameter | Condition | Purpose |
| Acylating Agent | Carboxylic Anhydride (2-3 eq) | Source of the acyl group |
| Solvent | Neat or Acetic Acid/Pyridine | To dissolve reactants and facilitate reaction |
| Temperature | 80 - 120 °C (Reflux) | To drive the reaction to completion |
| Reaction Time | 15 minutes - 6 hours | To ensure completion of the reaction |
| Workup | Water quench, Filtration | To hydrolyze excess anhydride and isolate product |
Visualization of Experimental Workflows
Workflow for Acylation with Acyl Chloride
Caption: Workflow for N-acylation using an acyl chloride.
Workflow for Acylation with Carboxylic Anhydride
Caption: Workflow for N-acylation using a carboxylic anhydride.
Characterization of Products
The successful synthesis of the N-acylated product should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.
-
Melting Point: To determine the purity of the crystalline product.
-
Spectroscopy (NMR, IR, Mass Spectrometry): To confirm the chemical structure of the final compound.
-
¹H NMR & ¹⁹F NMR: To identify the protons and fluorine atoms in the molecule and confirm the formation of the amide bond.
-
IR Spectroscopy: To detect the presence of the amide carbonyl (C=O) and N-H stretching vibrations.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Conclusion
The protocols described provide a solid foundation for the N-acylation of this compound. Due to the electronic effects of the fluorine substituents, some optimization of reaction times, temperatures, and reagent stoichiometry may be necessary to achieve high yields and purity. These methods offer versatile routes to a range of N-acylated derivatives for further investigation in drug discovery and materials science.
References
Application Notes and Protocols for the Esterification of 2-Amino-3,4,5-trifluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 2-Amino-3,4,5-trifluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline three common and effective esterification methods: acid-catalyzed esterification (Fischer-Speier), Steglich esterification, and the Mitsunobu reaction. Each method is presented with a detailed protocol, a summary of expected outcomes, and a visual workflow diagram.
Introduction
This compound is a valuable building block in medicinal chemistry due to the presence of the trifluorinated benzene ring and the synthetically versatile amino and carboxylic acid functional groups. Esterification of the carboxylic acid moiety is a fundamental transformation, often required to modulate the compound's solubility, reactivity, and pharmacokinetic properties. The choice of esterification method depends on several factors, including the desired ester, the scale of the reaction, and the compatibility of other functional groups. This guide offers a comparative overview of suitable methods to aid in the selection of the most appropriate synthetic route.
Comparative Data of Esterification Methods
The following table summarizes the key parameters and expected yields for the different esterification methods described in this document. The data for this compound is based on protocols for structurally similar fluorinated aminobenzoic acids.
| Method | Alcohol | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |
| Acid-Catalyzed | Methanol | Thionyl Chloride | Methanol | Reflux | 8 hours | ~76%[1][2] |
| Acid-Catalyzed | Ethanol | Sulfuric Acid | Ethanol | Reflux | 10 hours | ~77%[3] |
| Steglich Esterification | Various | DCC, DMAP | Dichloromethane | Room Temp. | 3 hours | High (General)[4][5] |
| Mitsunobu Reaction | Various | DEAD, PPh₃ | THF | 0°C to Room Temp. | Several hours | High (General)[1][2][6] |
Method 1: Acid-Catalyzed Esterification (Fischer-Speier Type)
This classical method involves the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. For aminated benzoic acids, reagents like thionyl chloride or sulfuric acid are commonly used. The excess alcohol serves as both reactant and solvent, driving the equilibrium towards the ester product.
Protocol 1A: Methyl Esterification using Thionyl Chloride in Methanol
This protocol is adapted from the esterification of the closely related 2,3,4,5-tetrafluoroanthranilic acid.[1][2]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
5% Sodium carbonate solution
-
Water (deionized)
-
Round-bottom flask
-
Reflux condenser
-
Ice-water bath
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol (approximately 10-20 volumes).
-
Cool the suspension in an ice-water bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature for 30 minutes.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 8 hours.
-
After cooling to room temperature, carefully quench the reaction by pouring it into a beaker containing a 5% sodium carbonate solution.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 1B: Ethyl Esterification using Sulfuric Acid in Ethanol
This protocol is based on the esterification of 4-amino-3,5-difluorobenzoic acid.[3]
Materials:
-
This compound
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol (approximately 20 volumes).
-
Carefully add concentrated sulfuric acid (catalytic to stoichiometric amount) to the solution.
-
Heat the reaction mixture to reflux for 10 hours.
-
After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ethyl ester as needed.
Workflow Diagram: Acid-Catalyzed Esterification
Caption: Workflow for Acid-Catalyzed Esterification.
Method 2: Steglich Esterification
The Steglich esterification is a mild method that utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP). This method is advantageous for substrates that are sensitive to acidic conditions and allows for the reaction to be carried out at room temperature.[5]
Protocol 2: General Steglich Esterification
Materials:
-
This compound
-
Alcohol (e.g., ethanol, propanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (anhydrous)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 3-5 hours, monitoring the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
Workflow Diagram: Steglich Esterification
Caption: Workflow for Steglich Esterification.
Method 3: Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and generally high-yielding method for esterification with inversion of stereochemistry at the alcohol's chiral center, if applicable. It involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). This reaction is typically performed under mild, neutral conditions.[1][2][6]
Protocol 3: General Mitsunobu Reaction
Materials:
-
This compound
-
Alcohol (e.g., ethanol, propanol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF, anhydrous)
-
Round-bottom flask
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in THF to the reaction mixture dropwise.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for several hours to overnight, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct. These can be removed by column chromatography on silica gel to afford the pure ester.
Workflow Diagram: Mitsunobu Reaction
Caption: Workflow for the Mitsunobu Reaction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
Application of 2-Amino-3,4,5-trifluorobenzoic Acid in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,4,5-trifluorobenzoic acid is a valuable and highly functionalized building block in synthetic organic and medicinal chemistry. The presence of a carboxylic acid, an amino group, and three fluorine atoms on the aromatic ring imparts unique reactivity and physicochemical properties to the molecule and its derivatives. The electron-withdrawing nature of the fluorine atoms influences the acidity of the carboxylic acid and the nucleophilicity of the amino group, offering distinct advantages in the synthesis of complex heterocyclic structures. These fluorinated heterocycles are of significant interest in drug discovery, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
This document provides detailed application notes and proposed experimental protocols for the synthesis of several key classes of heterocyclic compounds utilizing this compound as a key starting material. The protocols are based on established synthetic methodologies for analogous compounds and are adapted for this specific trifluorinated precursor.
Caption: Overview of synthetic routes to various heterocyclic scaffolds from this compound.
I. Synthesis of Trifluorinated Quinolone Derivatives
The quinolone scaffold is a core component of many antibacterial agents. The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines, which can be further functionalized. This proposed protocol adapts the Gould-Jacobs reaction for the synthesis of a trifluorinated quinolone derivative.
Experimental Protocol: Synthesis of 5,6,7-Trifluoro-4-hydroxyquinoline-3-carboxylic Acid
Caption: Workflow for the proposed synthesis of a trifluorinated quinolone-3-carboxylic acid.
Materials:
-
This compound
-
Diethyl (ethoxymethylene)malonate (DEEM)
-
Diphenyl ether (Dowtherm A)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Condensation: In a round-bottom flask, a mixture of this compound (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-110 °C for 2 hours. The reaction is monitored by TLC for the disappearance of the starting materials.
-
Cyclization: The resulting intermediate is added dropwise to a preheated solution of diphenyl ether at 240-250 °C with vigorous stirring. The mixture is maintained at this temperature for 30 minutes to ensure complete cyclization.
-
Isolation of the Ester: After cooling to room temperature, petroleum ether is added to precipitate the crude ethyl 5,6,7-trifluoro-4-hydroxyquinoline-3-carboxylate. The solid is collected by filtration, washed with petroleum ether, and dried.
-
Saponification: The crude ester is suspended in a mixture of ethanol and 10% aqueous sodium hydroxide solution. The mixture is refluxed for 4 hours until a clear solution is obtained.
-
Acidification and Product Collection: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified to pH 2-3 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the final product, 5,6,7-trifluoro-4-hydroxyquinoline-3-carboxylic acid.
Quantitative Data Summary (Hypothetical):
| Step | Product | Starting Material | Yield (%) | Purity (%) (by HPLC) |
| Condensation | Diethyl 2-((2-carboxy-3,4,5-trifluorophenyl)amino)methylenemalonate | This compound | 85-95 | >95 |
| Cyclization | Ethyl 5,6,7-trifluoro-4-hydroxyquinoline-3-carboxylate | Intermediate from condensation | 70-80 | >90 |
| Saponification | 5,6,7-Trifluoro-4-hydroxyquinoline-3-carboxylic acid | Ethyl ester intermediate | 90-98 | >98 |
II. Synthesis of Trifluorinated Quinazolinone Derivatives
Quinazolinones are another class of heterocyclic compounds with a broad range of biological activities, including anticancer and antimicrobial properties. A common synthetic route involves the condensation of an anthranilic acid derivative with a source of carbon and nitrogen, such as formamide or a nitrile.
Experimental Protocol: Synthesis of 5,6,7-Trifluoroquinazolin-4(3H)-one
Caption: Workflow for the proposed synthesis of a trifluorinated quinazolinone.
Materials:
-
This compound
-
Formamide
-
Water
Procedure:
-
Reaction Setup: A mixture of this compound (1 equivalent) and an excess of formamide (5-10 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.
-
Heating and Cyclization: The reaction mixture is heated to 120-130 °C and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: After the reaction is complete, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed thoroughly with water to remove any residual formamide and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure 5,6,7-trifluoroquinazolin-4(3H)-one.
Quantitative Data Summary (Hypothetical):
| Product | Starting Material | Reagent | Yield (%) | Purity (%) (by HPLC) |
| 5,6,7-Trifluoroquinazolin-4(3H)-one | This compound | Formamide | 75-85 | >97 |
III. Synthesis of Trifluorinated Acridone Derivatives
Acridones are polycyclic aromatic compounds, with some derivatives exhibiting anticancer and antiparasitic activities. The synthesis of acridones often involves an initial Ullmann condensation followed by a cyclization step.
Experimental Protocol: Synthesis of 1,2,3-Trifluoroacridon-9(10H)-one
Caption: Workflow for the proposed synthesis of a trifluorinated acridone.
Materials:
-
This compound
-
2-Chlorobenzoic acid
-
Copper (I) oxide or copper powder
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or another high-boiling solvent
-
Polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄)
Procedure:
-
Ullmann Condensation: A mixture of this compound (1 equivalent), 2-chlorobenzoic acid (1.1 equivalents), anhydrous potassium carbonate (2.5 equivalents), and a catalytic amount of copper(I) oxide in DMF is heated at reflux (around 150-160 °C) for 8-12 hours under an inert atmosphere.
-
Isolation of the Intermediate: After cooling, the reaction mixture is poured into water and acidified with HCl. The precipitated N-(2-carboxyphenyl)-3,4,5-trifluoroanthranilic acid is collected by filtration, washed with water, and dried.
-
Cyclization: The dried intermediate is added portion-wise to preheated polyphosphoric acid at 120-140 °C with stirring. The mixture is kept at this temperature for 2-4 hours.
-
Product Isolation and Purification: The hot reaction mixture is carefully poured onto crushed ice. The resulting solid is collected by filtration, washed with water, then with a dilute sodium bicarbonate solution, and finally with water again until the washings are neutral. The crude 1,2,3-trifluoroacridon-9(10H)-one is dried and can be purified by recrystallization from a suitable solvent like glacial acetic acid or DMF.
Quantitative Data Summary (Hypothetical):
| Step | Product | Starting Materials | Yield (%) | Purity (%) (by HPLC) |
| Ullmann Condensation | N-(2-carboxyphenyl)-3,4,5-trifluoroanthranilic acid | This compound, 2-Chlorobenzoic acid | 60-70 | >90 |
| Cyclization | 1,2,3-Trifluoroacridon-9(10H)-one | Di-acid intermediate | 80-90 | >98 |
IV. Synthesis of Trifluorinated Benzodiazepine Derivatives
Benzodiazepines are a class of psychoactive drugs. A common synthetic approach involves the reaction of a 2-aminobenzoic acid derivative with an α-amino acid or a derivative thereof.
Experimental Protocol: Synthesis of 6,7,8-Trifluoro-1,3-dihydro-2H-1,4-benzodiazepin-2,5-dione
Caption: Workflow for the proposed synthesis of a trifluorinated benzodiazepine-2,5-dione.
Materials:
-
This compound
-
Glycine ethyl ester hydrochloride
-
Pyridine
-
Piperidine (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask, this compound (1 equivalent), glycine ethyl ester hydrochloride (1.2 equivalents), and pyridine are combined. A catalytic amount of piperidine is added.
-
Reaction: The mixture is heated to reflux and maintained for 18-24 hours. The reaction is monitored by TLC for the consumption of the starting materials.
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The pyridine is removed under reduced pressure.
-
Isolation and Purification: The residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford 6,7,8-trifluoro-1,3-dihydro-2H-1,4-benzodiazepin-2,5-dione.
Quantitative Data Summary (Hypothetical):
| Product | Starting Material | Reagents | Yield (%) | Purity (%) (by HPLC) |
| 6,7,8-Trifluoro-1,3-dihydro-2H-1,4-benzodiazepin-2,5-dione | This compound | Glycine ethyl ester hydrochloride, Pyridine | 50-60 | >95 |
Disclaimer: The experimental protocols and quantitative data presented herein are proposed based on established chemical principles and literature precedents for similar compounds. These procedures may require optimization for specific laboratory conditions and scales. All experimental work should be conducted by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols: 2-Amino-3,4,5-trifluorobenzoic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic compounds are of significant interest in the agrochemical industry due to their ability to enhance the efficacy, selectivity, and stability of active ingredients. The incorporation of fluorine atoms can improve a molecule's metabolic resistance, membrane permeability, and binding affinity to target enzymes. 2-Amino-3,4,5-trifluorobenzoic acid is a fluorinated building block with potential applications in the synthesis of novel herbicides, fungicides, and insecticides. While specific, commercialized agrochemicals derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. These notes provide a representative, hypothetical application of this compound in the synthesis of a novel herbicidal agent, along with detailed experimental protocols and illustrative data.
Hypothetical Application: Synthesis of a Novel Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicide
Protoporphyrinogen oxidase (PPO) is a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption. This application note describes a hypothetical synthetic route to a novel PPO-inhibiting herbicide using this compound as a starting material.
Illustrative Herbicidal Activity Data
The following table presents hypothetical, yet realistic, data for the herbicidal efficacy of the synthesized compound ("TFBA-Herbicide-01") against common agricultural weeds.
| Weed Species | Common Name | Growth Stage | Application Rate (g/ha) | Growth Inhibition (%)[1] |
| Echinochloa crus-galli | Barnyardgrass | 2-3 leaf | 50 | 85 |
| Echinochloa crus-galli | Barnyardgrass | 2-3 leaf | 100 | 95 |
| Amaranthus retroflexus | Redroot Pigweed | 2-4 leaf | 50 | 92 |
| Amaranthus retroflexus | Redroot Pigweed | 2-4 leaf | 100 | 99 |
| Brassica napus | Canola (volunteer) | 2-4 leaf | 50 | 88 |
| Brassica napus | Canola (volunteer) | 2-4 leaf | 100 | 97 |
Experimental Protocols
Synthesis of a Hypothetical PPO-Inhibiting Herbicide from this compound
This protocol outlines a two-step synthesis of a hypothetical herbicidal compound, "TFBA-Herbicide-01".
Step 1: Esterification of this compound
-
To a 250 mL round-bottom flask, add this compound (10.0 g, 0.051 mol) and methanol (100 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (5.5 mL, 0.076 mol) dropwise over 15 minutes while stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-amino-3,4,5-trifluorobenzoate.
Step 2: Amide Coupling to form TFBA-Herbicide-01
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve methyl 2-amino-3,4,5-trifluorobenzoate (9.0 g, 0.044 mol) in anhydrous dichloromethane (100 mL).
-
Add triethylamine (7.3 mL, 0.053 mol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride (9.2 g, 0.044 mol) in anhydrous dichloromethane (20 mL) dropwise over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final compound, TFBA-Herbicide-01.
Visualizations
Caption: Synthetic workflow for the hypothetical herbicide TFBA-Herbicide-01.
Caption: Plausible mode of action for a PPO-inhibiting herbicide.
References
Application Note: NMR Analysis of 2-Amino-3,4,5-trifluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application note for the Nuclear Magnetic Resonance (NMR) analysis of 2-Amino-3,4,5-trifluorobenzoic acid. Due to the limited availability of experimental spectral data in public databases, this note presents a comprehensive predicted ¹H, ¹³C, and ¹⁹F NMR dataset. The predicted chemical shifts and coupling constants are based on established NMR prediction methodologies and analysis of structurally related fluorinated aromatic compounds. This guide serves as a valuable resource for the structural elucidation and purity assessment of this compound and similar compounds in research and drug development settings.
Introduction
This compound is a fluorinated aromatic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine and amino substituents. NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of such molecules. This application note outlines the methodology for acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra of the title compound.
Predicted NMR Spectral Data
The following tables summarize the predicted NMR spectral data for this compound. These values were determined using computational NMR prediction tools and analysis of substituent effects in polysubstituted fluorobenzenes. It is important to note that actual experimental values may vary depending on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.5 - 7.8 | m | - | H-6 |
| ~7.0 (broad) | s | - | -NH₂ |
| ~13.0 (broad) | s | - | -COOH |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~165 | d | ~3 | C=O |
| ~145-155 (multiplet) | m | - | C-F |
| ~135-145 (multiplet) | m | - | C-F |
| ~130-140 (multiplet) | m | - | C-F |
| ~120 | d | ~5 | C-6 |
| ~115 | d | ~15 | C-1 |
| ~110 | d | ~20 | C-2 |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆, referenced to CFCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ -135 | dd | J_F3-F4_ ≈ 20, J_F3-H6_ ≈ 2 | F-3 |
| ~ -150 | t | J_F4-F3_ ≈ 20, J_F4-F5_ ≈ 20 | F-4 |
| ~ -160 | dd | J_F5-F4_ ≈ 20, J_F5-H6_ ≈ 8 | F-5 |
Experimental Protocols
The following are generalized protocols for the NMR analysis of this compound.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often suitable for benzoic acids due to its ability to dissolve the sample and exchange with the acidic proton of the carboxylic acid and the amine protons, leading to broad, observable signals.
-
Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.
-
Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
NMR Spectrometer Setup and Data Acquisition
Instrument: 500 MHz NMR Spectrometer (or other appropriate field strength)
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0-15 ppm
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment, proton-decoupled if desired to simplify spectra.
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: A range appropriate for fluorinated aromatics (e.g., -100 to -200 ppm)
-
Number of Scans: 64-256
-
Relaxation Delay (d1): 1-2 seconds
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C and ¹⁹F) and perform a Fourier transform.
-
Phasing: Manually phase the transformed spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Reference the spectrum. For ¹H and ¹³C in DMSO-d₆, the residual solvent peak can be used (δ_H_ = 2.50 ppm, δ_C_ = 39.52 ppm). For ¹⁹F, an external standard like CFCl₃ (δ_F_ = 0 ppm) is typically used for referencing.
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H signals.
Visualizations
Experimental Workflow
Caption: Workflow for NMR analysis.
Spin-Spin Coupling Network
Application Note and Protocol for the HPLC Purification of 2-Amino-3,4,5-trifluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the purification of 2-Amino-3,4,5-trifluorobenzoic acid using High-Performance Liquid Chromatography (HPLC). The methodology is designed to yield a high-purity product suitable for various research and development applications.
Introduction
This compound is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Effective purification is crucial for its use in subsequent applications. Reversed-phase HPLC (RP-HPLC) is a powerful technique for the purification of polar aromatic compounds. This application note describes a generalized protocol for the purification of this compound, developed based on established methods for similar compounds such as aminobenzoic acid isomers and other fluorinated aromatic carboxylic acids.
The separation principle of RP-HPLC is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase, compounds are eluted in order of increasing hydrophobicity. For polar, ionizable molecules like this compound, the addition of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase is often employed to improve peak shape and retention.
Data Presentation
The following tables summarize typical HPLC parameters used for the separation of compounds structurally related to this compound, which form the basis for the recommended protocol.
Table 1: HPLC Conditions for Separation of Aminobenzoic Acid Isomers
| Parameter | Condition | Reference |
| Column | Primesep 100 (Reversed-phase/Cation-exchange) | [1][2] |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., H₃PO₄) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection | UV at 230 nm | [1] |
Table 2: HPLC Conditions for p-Aminobenzoic Acid and its Metabolites
| Parameter | Condition | Reference |
| Column | C18 reversed-phase (5 µm particle size) | [3] |
| Mobile Phase | Methanol and 0.02 M ammonium acetate (20:80 v/v, pH 4.0) | [3] |
| Detection | UV at 280 nm | [3] |
Table 3: HPLC Conditions for Fluorinated Aromatic Compounds
| Parameter | Condition | Reference |
| Column | FluoroSep-RP Octyl (150 mm x 4.6 mm, 5 µm) | [4] |
| Mobile Phase | 25% Acetonitrile in 75% 25 mM sodium acetate buffer (pH 4.3) | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection | UV at 254 nm | [4] |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound.
1. Materials and Reagents
-
This compound (crude)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Methanol (HPLC grade, for cleaning)
-
0.22 µm or 0.45 µm syringe filters
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector.
-
Preparative C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Analytical C18 reversed-phase column (e.g., 5 µm particle size, 150 x 4.6 mm).
-
Lyophilizer (freeze-dryer).
-
Vortex mixer.
-
pH meter.
3. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases before use, for example, by sonication or helium sparging.
4. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A or a mixture of Mobile Phase A and a small amount of acetonitrile to ensure complete dissolution.
-
The recommended concentration for preparative HPLC is typically 5-10 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
5. HPLC Method Development (Analytical Scale)
-
Before proceeding with preparative purification, it is advisable to develop and optimize the separation on an analytical scale.
-
Column: Analytical C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
UV Detection: Based on the UV absorbance of aminobenzoic acids, a wavelength of 254 nm or 280 nm is a good starting point.[3][5] A photodiode array (PDA) detector can be used to monitor the spectrum and select the optimal wavelength.
-
Gradient: A typical starting gradient is 5% to 95% Mobile Phase B over 20-30 minutes. This can be optimized to improve the resolution between the target compound and impurities.
6. Preparative HPLC Purification
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm).
-
Flow Rate: This will depend on the column dimensions, typically in the range of 10-20 mL/min.
-
Injection Volume: This will depend on the sample concentration and column capacity.
-
Gradient: Use the optimized gradient from the analytical scale, adjusting the time segments to account for the larger column volume.
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to this compound.
7. Post-Purification Processing
-
Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pool the fractions that meet the desired purity specifications.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a solid.
Mandatory Visualization
Caption: Workflow for the HPLC purification of this compound.
Caption: Logical relationships in the HPLC purification process.
References
- 1. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3,4,5-trifluorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-3,4,5-trifluorobenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and similar fluorinated anthranilic acids.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; Suboptimal reaction temperature; Impure starting materials. | Ensure starting materials are pure and dry. Optimize reaction temperature and time based on literature for similar compounds. Consider a step-wise optimization of each reaction parameter. |
| Formation of Dark, Tar-like Byproducts | Localized overheating due to incomplete dissolution of reactants before heating.[1] Prolonged boiling or excessive reaction temperatures.[1] | Ensure complete dissolution of all reactants with vigorous stirring before applying heat.[1] Strictly control the reaction temperature and limit boiling time to the minimum necessary for reaction completion.[1] |
| Presence of Colored Impurities (e.g., brown or orange powder) | Minor side reactions.[1][2] | Rapidly cool the reaction mixture in an ice bath after the initial precipitation to minimize the formation of colored impurities.[1] The crude product can sometimes be an orange powder and may be pure enough for subsequent steps.[1] Further purification can be achieved through recrystallization.[2] |
| Formation of an Undesired Yellow Precipitate (Oxime) | A potential side reaction where an isatin intermediate reacts with hydroxylamine.[1] Hydroxylamine can be generated from the decomposition of unreacted anilide precursors.[1] | The presence of an organic solvent like ethyl acetate during the hydrolysis of the isatin intermediate is crucial to extract it from the aqueous phase as it forms, thus preventing the side reaction.[1][2] |
| Difficulty in Product Purification | The presence of complex and difficult-to-remove tarry byproducts.[1] | The most effective strategy is to prevent the formation of these byproducts by carefully controlling reaction conditions.[1] If significant tar has formed, column chromatography may be necessary. Recrystallization from a solvent system like acetone/water can be effective for purifying the crude product.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for producing fluorinated aminobenzoic acids?
A1: A frequently employed method involves the synthesis of a fluorinated isatin intermediate, followed by oxidative cleavage to yield the desired aminobenzoic acid. This typically involves the reaction of a fluoroaniline with chloral hydrate and hydroxylamine hydrochloride to form an isatin precursor, which is then cyclized in strong acid. The resulting fluoroisatin is then oxidized, often with hydrogen peroxide in a basic solution, to yield the final product.[2][3]
Q2: How critical is temperature control during the synthesis?
A2: Temperature control is highly critical. Exceeding the optimal temperature, particularly during the hydrolysis of intermediates, can lead to the formation of tar-like byproducts, significantly reducing the yield and complicating purification.[1][2]
Q3: My final product is not a pure white solid. What should I do?
A3: The crude product of fluorinated aminobenzoic acid synthesis can often be a colored powder (e.g., beige, yellow, or orange).[1][2] This does not necessarily indicate low purity, and the material may be suitable for subsequent reactions. However, for higher purity, recrystallization is recommended. A common solvent system for recrystallization is an ethanol/water or acetone/water mixture.[2][4]
Q4: What is the role of rapid cooling after the initial precipitation of the intermediate?
A4: Rapid cooling of the reaction mixture, typically in an ice bath, after the formation of the initial precipitate helps to minimize the formation of colored byproducts that can contaminate the desired compound.[1]
Q5: Are there alternative synthetic strategies to consider?
A5: Yes, other routes have been reported for similar compounds, such as the nitration of a fluorinated benzoic acid ester followed by reduction.[3][5] However, this method can present challenges in separating isomers. Another approach involves the Hofmann rearrangement of a carboxamide.[6] The choice of synthetic route will depend on the availability of starting materials and the desired scale of the reaction.
Experimental Protocols
Synthesis of 2-Amino-3-fluorobenzoic Acid via 7-Fluoroisatin [1][2]
Step 1: Synthesis of N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide
-
Prepare "Solution A" by dissolving hydroxylamine hydrochloride and anhydrous sodium sulfate in water. Add 2,2,2-trichloro-1-ethoxyethanol and heat gently to aid dissolution.
-
Prepare "Solution B" by adding 2-fluoroaniline dropwise to a mixture of water and concentrated hydrochloric acid.
-
Add Solution B to Solution A in one portion and heat the mixture to reflux with vigorous stirring.
-
After a milky white precipitate forms (typically within 1-2 minutes), remove the heat source and rapidly cool the flask in an ice bath to room temperature.
-
Allow the mixture to stand for an extended period (e.g., 60 hours) to maximize precipitation.
-
Filter the precipitate, wash with ice-cold water, and dry.
Step 2: Synthesis of 7-Fluoroisatin
-
In a flask containing concentrated sulfuric acid, slowly add the dried product from Step 1 while controlling the temperature.
-
Heat the resulting solution (e.g., to 90°C) for a specified time (e.g., 60 minutes).
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Cool the mixture to room temperature in an ice bath.
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Rapidly add the cooled mixture to a vigorously stirred mixture of ice water and ethyl acetate.
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Separate the organic phase and extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, dry with a drying agent like sodium sulfate, and remove the solvent under reduced pressure to obtain the crude 7-fluoroisatin.
Step 3: Synthesis of 2-Amino-3-fluorobenzoic Acid
-
Dissolve the 7-fluoroisatin from Step 2 in an aqueous sodium hydroxide solution (e.g., 1 M).
-
Add 30% hydrogen peroxide solution dropwise over a period of time (e.g., 45 minutes), allowing for a slight exotherm (e.g., to 30-40°C).
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After the reaction is complete (e.g., 1.5 hours), adjust the pH to approximately 7.5 with hydrochloric acid.
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Treat the solution with activated charcoal, stir, and filter.
-
Further acidify the clear filtrate to a pH of 4-5, at which point the solution should become cloudy.
-
Finally, adjust the pH to 1 to precipitate the 2-amino-3-fluorobenzoic acid.
-
Stir for an hour, then collect the product by filtration and dry.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 2-Amino-3-fluorobenzoic Acid
| Step | Parameter | Value | Reference |
| Step 2: 7-Fluoroisatin Synthesis | Reaction Temperature | 90°C | [2] |
| Reaction Time | 60 minutes | [2] | |
| Step 3: 2-Amino-3-fluorobenzoic Acid Synthesis | H₂O₂ Addition Time | 45 minutes | [2] |
| Reaction Temperature | 30-40°C | [2] | |
| Reaction Time | 1.5 hours | [2] | |
| Final pH for Precipitation | 1 | [1][2] |
Table 2: Reported Yields for Analogue Syntheses
| Compound | Synthetic Step | Yield | Reference |
| N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide | - | 86% | [2] |
| 7-Fluoroisatin | - | 47-57% (crude) | [2] |
| 2-Amino-3-fluorobenzoic acid | From 7-Fluoroisatin | 84-96% | [2] |
| 2-Amino-5-fluorobenzoic acid | From 4-fluoroaniline | 64.3% | [5] |
| 2-Amino-3,4,5,6-tetrafluorobenzoic acid | Hofmann Rearrangement | 94% | [6] |
Visualizations
Caption: Generalized synthesis pathway for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. Synthesis routes of 2-Amino-3-fluorobenzoic acid [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Amino-3,4,5,6-tetrafluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-3,4,5-trifluorobenzoic acid
Welcome to the technical support center for the synthesis of 2-Amino-3,4,5-trifluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when utilizing a Hofmann rearrangement-based synthetic route.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | Incomplete Hofmann Rearrangement: The primary amide may not have fully converted to the isocyanate intermediate. | - Ensure the use of a fresh and appropriate halogenating agent (e.g., bromine or N-bromosuccinimide).- Verify the stoichiometry and concentration of the base (e.g., sodium hydroxide).- Optimize the reaction temperature and time; prolonged reaction times at elevated temperatures may be necessary for highly fluorinated substrates. |
| Decomposition of Reactants or Intermediates: Highly fluorinated aromatic compounds can be susceptible to degradation under harsh reaction conditions. | - Maintain strict temperature control throughout the reaction. Avoid localized overheating.- Consider using milder Hofmann rearrangement conditions, such as using a different halogenating agent or a phase-transfer catalyst. | |
| Formation of a White Precipitate (Insoluble in Acid) | Urea Byproduct Formation: The intermediate isocyanate can react with the newly formed amine product. | - Ensure efficient stirring to promote the hydrolysis of the isocyanate with water.- Consider a two-phase reaction system to minimize the interaction between the isocyanate and the amine product. |
| Presence of an Unexpected Neutral Compound | Carbamate Formation: If an alcohol is present as a solvent or impurity, it can react with the isocyanate intermediate to form a stable carbamate. | - Use anhydrous solvents and reagents to avoid the presence of alcohols.- If an alcohol is intentionally used to trap the isocyanate, the carbamate will be the expected product, which can then be hydrolyzed to the amine in a separate step. |
| Dark, Tar-like Byproducts | Over-oxidation or Ring Opening: The strong oxidizing conditions of the Hofmann rearrangement can lead to the degradation of the electron-deficient aromatic ring. | - Carefully control the addition rate of the halogenating agent.- Use the minimum effective amount of the oxidizing agent.- Consider alternative, milder reagents for the rearrangement. |
| Starting Material Remains in the Final Product | Incomplete Reaction: The initial amidation of the precursor carboxylic acid or the subsequent Hofmann rearrangement may be incomplete. | - For the amidation step, ensure the complete conversion of the carboxylic acid to the amide using appropriate coupling agents or by converting it to the acid chloride first.- For the Hofmann rearrangement, refer to the solutions for "Low or No Yield." |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is the Hofmann rearrangement of a suitable precursor.[1][2] This typically involves the conversion of a primary amide to a primary amine with one less carbon atom. A plausible route starts from 3,4,5,6-tetrafluorophthalic acid, which is first decarboxylated to 2,3,4,5-tetrafluorobenzoic acid. This acid is then converted to 2,3,4,5-tetrafluorobenzamide, which undergoes the Hofmann rearrangement to yield this compound.
Q2: What are the key steps and intermediates in the Hofmann rearrangement for this synthesis?
The Hofmann rearrangement proceeds through several key steps:
-
N-halogenation: The primary amide reacts with a halogen (e.g., bromine) in the presence of a base to form an N-haloamide.
-
Deprotonation: The base removes a proton from the nitrogen to form an anion.
-
Rearrangement: The trifluorophenyl group migrates from the carbonyl carbon to the nitrogen, displacing the halide ion and forming a trifluorophenyl isocyanate intermediate.
-
Hydrolysis and Decarboxylation: The isocyanate is hydrolyzed by water to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the final this compound.[1][2][3][4]
Q3: What side reactions should I be aware of during the Hofmann rearrangement of a fluorinated benzamide?
Several side reactions can occur:
-
Urea formation: The highly reactive isocyanate intermediate can react with the amine product, forming a substituted urea.[3]
-
Carbamate formation: If alcohols are present, they can react with the isocyanate to form stable carbamates.[1][3]
-
Incomplete reaction: The starting amide may persist if the reaction conditions are not optimal.
-
Degradation: The harsh, oxidative conditions can lead to the formation of tar-like byproducts due to the decomposition of the aromatic ring.
Q4: How can I minimize the formation of the urea byproduct?
To minimize urea formation, the hydrolysis of the isocyanate should be favored over its reaction with the amine product. This can be achieved by:
-
Ensuring a sufficient amount of water is present in the reaction mixture.
-
Maintaining good agitation to facilitate the dissolution and reaction of the isocyanate in the aqueous phase.
-
Potentially using a biphasic reaction system where the amine product is extracted into an organic phase as it is formed, reducing its concentration in the aqueous phase where the isocyanate hydrolysis occurs.
Q5: Are there alternative reagents to bromine and sodium hydroxide for the Hofmann rearrangement?
Yes, several alternative reagents can be used, which may offer milder reaction conditions. These include sodium hypochlorite (bleach), N-bromosuccinimide (NBS), and hypervalent iodine reagents.[1][2] The choice of reagent can influence the reaction's selectivity and yield, especially with sensitive substrates.
Experimental Protocols
While a specific, validated protocol for this compound was not found in the literature search, a general procedure based on the Hofmann rearrangement of a related compound is provided below. Note: This is a generalized protocol and requires optimization for the specific substrate.
Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzamide (Precursor)
-
Acid Chloride Formation: 2,3,4,5-Tetrafluorobenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), to form 2,3,4,5-tetrafluorobenzoyl chloride.[5][6]
-
Amidation: The resulting acid chloride is then carefully reacted with aqueous ammonia or gaseous ammonia in an inert solvent to produce 2,3,4,5-tetrafluorobenzamide.
Step 2: Hofmann Rearrangement to this compound
-
Preparation of Hypobromite Solution: A solution of sodium hypobromite is typically prepared in situ by slowly adding bromine to a cold aqueous solution of sodium hydroxide.
-
Amide Addition: The 2,3,4,5-tetrafluorobenzamide is added to the cold hypobromite solution.
-
Reaction: The mixture is stirred at a low temperature and then slowly heated to initiate the rearrangement. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, the mixture is cooled. The pH is carefully adjusted with a mineral acid to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hofmann Rearrangement Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Amino-3,4,5-trifluorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Amino-3,4,5-trifluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities include:
-
Starting Materials: Unreacted starting materials and reagents.
-
Isomeric Impurities: Other isomers of aminotrifluorobenzoic acid that may form due to non-selective reactions.
-
By-products of Synthesis:
-
Tar-like substances: Dark, viscous materials that can form at elevated temperatures or due to incomplete dissolution of reactants.[1]
-
Colored Impurities: Brown or yellow by-products resulting from side reactions or degradation.[1][2]
-
Oxime Impurities: Yellow precipitates that can form from the reaction of intermediates with hydroxylamine derivatives, if used in the synthetic route.[1][2]
-
-
Residual Solvents: Traces of solvents used during the synthesis and purification steps.
Q2: What is the recommended general approach for purifying crude this compound?
A2: The most common and effective method for purifying crude this compound is recrystallization. For colored impurities, treatment with activated charcoal prior to recrystallization can be beneficial. For highly impure samples or to isolate specific isomers, column chromatography may be necessary.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Based on the structure and data for similar compounds, good starting points for solvent screening include:
-
Mixed Solvent Systems: Acetone/water and ethanol/water mixtures are often effective.[2]
-
Polar Protic Solvents: Methanol and ethanol can be considered. The related compound 2-amino-5-fluorobenzoic acid is soluble in ethanol.
-
Polar Aprotic Solvents: While less common for final crystallization, solvents like ethyl acetate might be used in extraction steps to remove certain impurities.[2]
Q4: How can I remove persistent color from my product?
A4: To decolorize the product, you can treat a solution of the crude material with activated charcoal. The charcoal adsorbs many colored impurities. Add a small amount of activated charcoal to the hot solution before filtration and crystallization. Be cautious not to add an excess, as it can also adsorb the desired product.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Dark, Tar-like Residue in Product | Incomplete dissolution of reactants during synthesis. | Ensure all solid reactants are fully dissolved before heating. Vigorous stirring is crucial.[1] |
| Prolonged heating or excessive temperatures during reaction or purification. | Limit boiling times to the minimum required and maintain strict temperature control as specified in the protocol.[1] | |
| Product is an Orange or Brown Powder | Presence of colored by-products from side reactions. | Further purification by recrystallization, possibly with a charcoal treatment, can yield a beige or pale yellow solid.[1] |
| Rapid cooling during initial precipitation can sometimes trap impurities. | While rapid cooling is sometimes used to minimize certain by-products, for general crystallization, slow cooling promotes the formation of purer crystals.[1] | |
| Formation of a Yellow Precipitate | Reaction of an intermediate (e.g., an isatin derivative) with hydroxylamine. | The presence of an extraction solvent like ethyl acetate during the reaction can remove the intermediate as it forms, preventing the side reaction.[1][2] |
| Low Yield After Recrystallization | Using too much solvent for recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out of solution prematurely. | |
| Washing the collected crystals with a solvent in which they are too soluble. | Always wash the final crystals with a minimal amount of ice-cold solvent. | |
| No Crystal Formation After Cooling | The solution is not saturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| Supersaturation. | Induce crystallization by scratching the inner side of the flask with a glass rod or by adding a seed crystal of the pure compound. | |
| Oiling Out Instead of Crystallization | The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of the compound-impurity mixture. | Reheat the solution to dissolve the oil, add a small amount of additional solvent to reduce the concentration, and allow it to cool more slowly. Consider a different recrystallization solvent with a lower boiling point. |
Quantitative Data Summary
| Parameter | Crude Product | After Recrystallization (Acetone/Water) | Reference |
| Appearance | Orange Powder | Beige Solid | [1][2] |
| Yield | 47-57% (of the preceding step) | 84-96% (from 7-fluoroisatin) | [2] |
| Melting Point | 186-190°C | 182-184°C | [2] |
| Purity (Typical) | Sufficient for next step | >98% (by HPLC, typical for commercial products) | [2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for recrystallization. The choice of solvent should be optimized for this compound.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone/water mixtures) at room and elevated temperatures to find a suitable system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: HPLC Purity Analysis
This is a general High-Performance Liquid Chromatography (HPLC) method that can be adapted for the purity analysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or citric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting gradient could be 60:40 aqueous:organic, adjusted as needed for optimal separation.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 272 nm was used for 2,4,5-trifluorobenzoic acid).[1]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and a reference standard. The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Visualizations
Caption: A troubleshooting workflow for the purification of this compound.
Caption: A typical experimental workflow for the purification and analysis of this compound.
References
Technical Support Center: Optimizing Derivatization of 2-Amino-3,4,5-trifluorobenzoic acid
Welcome to the technical support center for the derivatization of 2-Amino-3,4,5-trifluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the derivatization of this versatile fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when derivatizing this compound?
A1: The primary challenges stem from the electronic properties of the molecule. The three fluorine atoms are strongly electron-withdrawing, which has two main consequences:
-
Reduced Nucleophilicity of the Amino Group: The electron-withdrawing nature of the fluorine atoms decreases the electron density on the aniline nitrogen, making it a weaker nucleophile.[1] This can lead to sluggish or incomplete N-acylation and N-alkylation reactions.
-
Increased Acidity of the Carboxylic Acid: The electron-withdrawing fluorine atoms make the carboxylic acid more acidic, which can be a consideration in certain reaction conditions.
Q2: Which functional group is more reactive, the amino or the carboxylic acid group?
A2: The reactivity of each group is highly dependent on the reaction conditions.
-
The carboxylic acid group can be readily activated for esterification or amidation using standard coupling reagents.
-
The amino group , while less nucleophilic than in non-fluorinated anilines, can still undergo acylation, but may require more forcing conditions or specific catalysts.[2]
Q3: What are the most common derivatization reactions for this compound?
A3: The most common derivatizations involve modifications of the amino and carboxylic acid groups:
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Esterification of the carboxylic acid to form various alkyl or aryl esters.
-
Amidation of the carboxylic acid with primary or secondary amines to generate a diverse library of amides.
-
N-Acylation of the amino group with acyl chlorides or anhydrides to produce N-acyl derivatives.
Q4: How can I monitor the progress of my derivatization reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the starting material and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis and confirmation of the product's molecular weight.
Troubleshooting Guides
Issue 1: Low or No Yield in Esterification Reactions
| Potential Cause | Recommended Solution | Citation |
| Incomplete reaction | Use a large excess of the alcohol (it can often serve as the solvent) to drive the equilibrium towards the product. If applicable, use a Dean-Stark apparatus to remove water as it forms. | [3] |
| Insufficient catalyst | For acid-catalyzed esterification (e.g., Fischer esterification), ensure a sufficient amount of strong acid (like H₂SO₄) is used to protonate the carbonyl group, as some of the acid will be neutralized by the amino group. | [3] |
| Steric hindrance | If using a bulky alcohol, consider converting the carboxylic acid to the more reactive acyl chloride first, followed by reaction with the alcohol. | [2] |
| Reaction temperature too low | For Fischer esterification, refluxing the reaction mixture is often necessary to achieve a reasonable reaction rate. | [3] |
Issue 2: Low or No Yield in Amidation Reactions
| Potential Cause | Recommended Solution | Citation |
| Poor activation of the carboxylic acid | Use a reliable coupling reagent system such as EDC/HOBt or HATU/DIPEA to generate a highly reactive activated ester intermediate. | [4][5] |
| Weakly nucleophilic amine | If reacting with another electron-deficient amine, you may need to use a more potent coupling reagent, increase the reaction temperature, or extend the reaction time. | [1] |
| Steric hindrance | If either the this compound or the coupling amine is sterically hindered, consider using a less bulky coupling reagent or more forcing reaction conditions. | [6] |
| Incorrect solvent | Use a polar aprotic solvent such as DMF or acetonitrile to ensure all reactants are well-solvated. | [5] |
Issue 3: Low or No Yield in N-Acylation Reactions
| Potential Cause | Recommended Solution | Citation |
| Reduced nucleophilicity of the amino group | Use a more reactive acylating agent, such as an acyl chloride instead of an anhydride. The reaction can also be accelerated by using a base like pyridine or triethylamine to scavenge the acid byproduct and enhance the nucleophilicity of the amine. | [2][7] |
| Steric hindrance | The ortho-amino group is not significantly hindered, but if a bulky acylating agent is used, longer reaction times or elevated temperatures may be necessary. | [2] |
| Reaction conditions too mild | For less reactive acylating agents, heating the reaction mixture may be required. | [8] |
| Side reaction with the carboxylic acid | If using a highly reactive acylating agent without a base, there is a possibility of forming a mixed anhydride with the carboxylic acid. Using a base like pyridine can help to favor N-acylation. | [9] |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the derivatization of polyfluorinated aminobenzoic acids, which can serve as a starting point for optimizing your reactions with this compound.
Table 1: Esterification of Polyfluorinated Aminobenzoic Acids
| Starting Material | Alcohol | Reagent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Citation |
| 2,3,4,5-Tetrafluoroanthranilic acid | Methanol | SOCl₂ | Reflux | 8 | 76 | [1] |
| 2-Aminobenzoic acid | Ethanol | H₂SO₄ (conc.) | Reflux | 4 | 85-90 | [3] |
| 4-Aminobenzoic acid | Ethanol | H₂SO₄ (conc.) | Reflux | 2 | 88 |
Table 2: Amidation of Polyfluorinated/Electron-Deficient Aminobenzoic Acids
| Starting Material | Amine | Coupling Reagent System | Solvent | Temperature | Time (h) | Yield (%) | Citation |
| 4-Nitrobenzoic acid | Benzylamine | TiF₄ (10 mol%) | Toluene | Reflux | 24 | 96 | [10] |
| Benzoic Acid | Aniline | EDC, DMAP, HOBt (cat.), DIPEA | Acetonitrile | 23°C | 42 | Moderate | [4] |
| Various Carboxylic Acids | Various Amines | EDC, HOBt, DIEA | DMF | RT | 12-16 | 60-95 | [5] |
Table 3: N-Acylation of Anilines
| Starting Material | Acylating Agent | Base/Solvent | Temperature | Time | Yield (%) | Citation |
| Aniline | Acetic Anhydride | None | RT | 5-15 min | 90-98 | [7] |
| 2,6-Dimethylaniline | Acetyl Chloride | Pyridine | 0°C to RT | 2-4 h | Good | [2] |
| 4-Amino-3-bromobenzoic acid | Acetic Anhydride | Pyridine | 0°C to RT | 2-4 h | Not specified | [9] |
Experimental Protocols
Protocol 1: Methyl Esterification using Thionyl Chloride (Adapted from a similar procedure)
This protocol is adapted from the esterification of 2,3,4,5-tetrafluoroanthranilic acid and is expected to be effective for this compound.[1]
-
Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in methanol (10-20 volumes).
-
Cooling: Cool the suspension to 0°C in an ice-water bath.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 6-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Amidation using EDC/HOBt Coupling
This protocol is a general and effective method for forming amide bonds and is suitable for electron-deficient systems.[4][5]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent), 1-hydroxybenzotriazole (HOBt) (1.1 equivalents), and the desired amine (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add N,N'-diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Initiation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 3: N-Acetylation using Acetic Anhydride
This protocol is a standard and effective method for the N-acetylation of anilines.[7]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as acetic acid or pyridine.
-
Reagent Addition: Add acetic anhydride (1.2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and may be complete within 30 minutes to a few hours. Gentle heating can be applied if the reaction is sluggish.
-
Workup: Pour the reaction mixture into cold water to precipitate the N-acetylated product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to improve purity.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting decision tree for addressing low product yield in derivatization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 6. chimia.ch [chimia.ch]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. reddit.com [reddit.com]
- 9. Amide synthesis by transamidation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
preventing decomposition of 2-Amino-3,4,5-trifluorobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of 2-Amino-3,4,5-trifluorobenzoic acid during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment.[1] It is advisable to keep the container tightly sealed and in a well-ventilated area, away from incompatible materials like strong oxidizing agents.[2][3] For extended storage, refrigeration is recommended.
Q2: What are the visible signs of decomposition?
The most common sign of degradation is a change in color. Like many aminobenzoic acids, this compound can discolor upon exposure to air and light, turning from a white or off-white solid to a yellowish or brownish hue.[1] The formation of tar-like by-products or other colored impurities can also occur, particularly at elevated temperatures.[4]
Q3: Is this compound sensitive to light and air?
Yes, similar to other aminobenzoic acids, it is susceptible to degradation upon exposure to light and air.[1] Oxidation of the amino group can lead to the formation of colored impurities. Therefore, it is crucial to store the compound in an opaque container and consider flushing the container with an inert gas like argon or nitrogen before sealing.
Q4: How does pH affect the stability of this compound in solution?
While specific data for this compound is limited, aminobenzoic acids can exhibit variable stability at different pH values. The presence of both an acidic carboxylic group and a basic amino group means the molecule can exist in cationic, zwitterionic, or anionic forms depending on the pH. Extreme pH conditions (both highly acidic and highly alkaline) can potentially accelerate decomposition. It is recommended to prepare solutions fresh and buffer them to a pH range suitable for your specific application, ideally close to neutral, unless the experimental protocol requires otherwise.
Q5: Can I heat solutions of this compound?
Caution should be exercised when heating this compound. Localized overheating during synthesis has been shown to cause decomposition and the formation of tar-like by-products.[4] If heating is necessary to dissolve the compound, it should be done gently and with vigorous stirring to ensure even temperature distribution. Rapid cooling after heating may help minimize the formation of impurities.[4][5]
Troubleshooting Guides
Issue 1: Discoloration of Solid Compound
-
Problem: The solid this compound has turned yellow or brown.
-
Potential Cause: Exposure to light and/or air leading to oxidation.[1]
-
Troubleshooting Steps:
-
Assess the extent of discoloration. A slight change in color may not significantly impact all experiments, but it indicates the onset of degradation.
-
For critical applications, consider purifying the material by recrystallization. A suitable solvent system might be an acetone/water mixture.[4]
-
To prevent future discoloration, transfer the compound to an amber glass vial, flush with an inert gas (e.g., nitrogen or argon), and store in a cool, dark place, preferably in a desiccator.
-
Issue 2: Formation of Precipitate or Cloudiness in Solution
-
Problem: A freshly prepared solution of this compound appears cloudy or forms a precipitate over time.
-
Potential Causes:
-
Low solubility in the chosen solvent at the working concentration.
-
Co-precipitation of inorganic salts if prepared in a buffer.[4]
-
Decomposition leading to insoluble by-products.
-
-
Troubleshooting Steps:
-
Verify the solubility of the compound in your solvent system. You may need to gently warm the solution or use a co-solvent.
-
If using a buffer, ensure all components are fully dissolved before adding the aminobenzoic acid.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Prepare solutions fresh before each experiment to minimize the chance of time-dependent precipitation or degradation.
-
Issue 3: Inconsistent Experimental Results or Loss of Purity
-
Problem: Assays show lower than expected activity, or analytical techniques (e.g., HPLC, NMR) indicate the presence of impurities.
-
Potential Causes:
-
Decomposition of the compound in the solid state or in solution.
-
Reaction with other components in the experimental mixture.
-
Thermal degradation during the experiment.
-
-
Troubleshooting Steps:
-
Check the purity of your starting material using a suitable analytical method like HPLC-UV or LC-MS.
-
Run a control experiment to assess the stability of this compound under your specific experimental conditions (e.g., incubate in your assay buffer for the duration of the experiment and analyze for degradation).
-
If thermal instability is suspected, try to perform the experiment at a lower temperature.
-
Ensure all reactants and solvents are of high purity and free from contaminants that could promote decomposition.
-
Data Presentation
Table 1: General Stability Profile of Aminobenzoic Acids
| Condition | Potential Effect on this compound | Recommended Mitigation | Reference |
| Light Exposure | Discoloration (yellowing/browning) due to photo-oxidation. | Store in amber vials or protect from light. | [1] |
| Air (Oxygen) | Oxidation of the amino group, leading to colored impurities. | Store under an inert atmosphere (N₂ or Ar). | [1] |
| Elevated Temperature | Increased rate of decomposition, potential for tar formation. | Store in a cool place; avoid localized overheating. | [4] |
| Strong Oxidizing Agents | Vigorous reaction, leading to degradation. | Store separately from strong oxidizers. | [3] |
| Extreme pH | Potential for hydrolysis or other degradation pathways. | Use buffered solutions and prepare fresh. | N/A |
Note: This data is based on general knowledge of aminobenzoic acids and related fluorinated compounds due to a lack of specific quantitative stability data for this compound in the reviewed literature.
Experimental Protocols
Protocol 1: Recommended Handling and Storage of Solid Compound
-
Upon receipt, immediately transfer the compound to a pre-weighed amber glass vial.
-
If the compound will be used infrequently, consider aliquoting it into smaller quantities to minimize repeated exposure of the bulk material to the atmosphere.
-
Before sealing the vial, gently flush the headspace with a stream of dry nitrogen or argon for 10-15 seconds.
-
Seal the vial tightly with a PTFE-lined cap.
-
Wrap the cap-vial interface with parafilm for an extra barrier against moisture and air.
-
Store the vial in a refrigerator or freezer (+4°C to -20°C), inside a desiccator containing a suitable desiccant.
-
Before opening, allow the vial to warm to room temperature inside the desiccator to prevent condensation of moisture onto the cold solid.
Protocol 2: Preparation and Handling of Stock Solutions
-
Use high-purity (e.g., HPLC grade) solvents and deionized water.
-
If preparing an aqueous solution, consider using a buffer at a pH between 6 and 8, if compatible with your experiment.
-
To prepare a stock solution, accurately weigh the desired amount of this compound in a clean, dry vial.
-
Add the solvent and facilitate dissolution by vortexing or sonicating. If gentle heating is required, use a water bath and do not exceed 40°C.[4]
-
Once dissolved, filter the solution through a 0.22 µm syringe filter to remove any microparticulates.
-
Store stock solutions in amber vials at 4°C or -20°C. For maximum stability, aliquot into single-use volumes to avoid freeze-thaw cycles.
-
It is strongly recommended to prepare fresh solutions for critical experiments.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Troubleshooting workflow for decomposition issues.
Caption: Recommended experimental workflow for handling the compound.
References
Technical Support Center: 2-Amino-3,4,5-trifluorobenzoic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3,4,5-trifluorobenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis.
Physicochemical Properties and Solubility
The trifluorinated nature of this compound significantly influences its chemical properties. The strong electron-withdrawing effects of the three fluorine atoms increase the acidity of the carboxylic acid and decrease the nucleophilicity of the amino group.[1]
Solubility Data:
| Solvent | Qualitative Solubility of Related Fluorinated Benzoic Acids |
| Methanol | Soluble[4][5] |
| Ethanol | Soluble[3] |
| Dimethylformamide (DMF) | Soluble[3] |
| Dimethyl sulfoxide (DMSO) | Soluble[3] |
| Water | Sparingly soluble |
Synthesis of this compound
A dedicated, detailed synthesis protocol for this compound is not widely published. However, a general approach can be adapted from the synthesis of other polyfluorinated aminobenzoic acids, such as 2-Amino-3,4,5,6-tetrafluorobenzoic acid.[6] This typically involves a Hofmann rearrangement of a corresponding polyfluorinated benzamide.[6]
General Synthetic Workflow:
Caption: General synthetic approach to polyfluorinated aminobenzoic acids.
Troubleshooting Synthesis:
| Issue | Potential Cause | Recommended Solution |
| Low yield in Hofmann rearrangement | Incomplete reaction or side reactions. | Optimize reaction temperature and time. Ensure slow addition of reagents.[6] |
| Impure product | Presence of starting materials or byproducts. | Recrystallization from a suitable solvent system (e.g., ethanol/water) or purification by column chromatography.[7][8] |
Amide Coupling Reactions: Troubleshooting Guide
The reduced nucleophilicity of the amino group in this compound can make amide coupling reactions challenging.[9][10]
FAQs:
-
Q: My amide coupling reaction with this compound is sluggish and gives low yields. What can I do?
-
A: The electron-withdrawing fluorine atoms decrease the nucleophilicity of the amine.[9] Consider using more forcing reaction conditions, such as elevated temperatures.[10] Employing a more reactive coupling agent or a protocol specifically designed for electron-deficient anilines is also recommended.[9][10] In situ formation of an acyl fluoride from the carboxylic acid partner can be an effective strategy for coupling with poorly nucleophilic amines.[10]
-
-
Q: What are the best coupling reagents for this substrate?
-
A: For electron-deficient anilines, standard coupling reagents may not be sufficient. Consider using a combination of EDC, DMAP, and a catalytic amount of HOBt. The use of DMAP can be critical for achieving good yields.[9] HATU is another powerful coupling reagent that can be effective for challenging couplings.
-
-
Q: I am observing significant amounts of unreacted starting material. How can I drive the reaction to completion?
-
A: Besides optimizing the coupling reagent and temperature, consider increasing the equivalents of the carboxylic acid and coupling reagent. Ensure that the reaction is performed under anhydrous conditions, as water can hydrolyze the activated acid intermediate.
-
Troubleshooting Amide Coupling:
| Issue | Potential Cause | Recommended Solution |
| Low to no product formation | Deactivated amine, inefficient coupling agent. | Use a more potent coupling reagent (e.g., HATU, COMU). Increase reaction temperature. Use a protocol for electron-deficient amines (e.g., EDC/DMAP/HOBt).[9] |
| Formation of N-acylurea byproduct | Rearrangement of the O-acylisourea intermediate when using carbodiimides (e.g., EDC, DCC). | Add HOBt or HOAt to the reaction mixture to form a more stable active ester. |
| Epimerization of chiral carboxylic acids | High reaction temperature, prolonged reaction time, or use of a strong base. | Lower the reaction temperature. Use a milder base (e.g., N-methylmorpholine instead of DIPEA). Add an epimerization-suppressing agent like HOAt. |
General Amide Coupling Workflow:
Caption: A typical workflow for an amide coupling reaction.
Suzuki Coupling Reactions: Troubleshooting Guide
For Suzuki coupling reactions, this compound would typically be converted to an aryl halide or triflate. The electron-deficient nature of the polyfluorinated ring can be advantageous for the oxidative addition step. However, boronic acids bearing multiple fluorine substituents can be prone to decomposition.[11]
FAQs:
-
Q: My Suzuki coupling with a derivative of this compound is not working. What are common failure points?
-
A: Common issues include catalyst deactivation, decomposition of the boronic acid, and poor solubility of reactants. Ensure rigorous degassing of solvents to prevent catalyst oxidation. Using a robust palladium precatalyst and optimizing the base and solvent system are crucial.[11]
-
-
Q: I am observing significant protodeboronation of my fluorinated boronic acid. How can I minimize this?
-
A: Polyfluorophenylboronic acids can be unstable under basic conditions.[11] Using milder bases (e.g., K₃PO₄, Cs₂CO₃) and shorter reaction times can help. A precatalyst that rapidly generates the active catalytic species can be beneficial, allowing the coupling to occur before significant boronic acid decomposition.[11]
-
Troubleshooting Suzuki Coupling:
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Catalyst deactivation. Poor solubility of reactants. | Use a robust palladium catalyst/ligand system (e.g., Buchwald ligands). Screen different solvent systems (e.g., dioxane/water, toluene/water). Ensure thorough degassing. |
| Homocoupling of boronic acid | Oxygen contamination. | Rigorously degas all solvents and reagents. Maintain an inert atmosphere (e.g., argon, nitrogen) throughout the reaction. |
| Protodeboronation of the boronic acid | Unstable boronic acid under basic conditions. | Use milder bases (e.g., K₃PO₄, CsF). Use a precatalyst for fast reaction at lower temperatures.[11] Consider using boronate esters (e.g., pinacol esters) which can be more stable. |
Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient aromatic ring of this compound derivatives makes them excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. One of the fluorine atoms can be displaced by a nucleophile.
Logical Relationship in SNAr:
Caption: Key steps in a nucleophilic aromatic substitution reaction.
FAQs:
-
Q: Which fluorine atom is most likely to be displaced in an SNAr reaction?
-
A: The fluorine atom at the 4-position (para to the amino group) is generally the most activated towards nucleophilic attack due to resonance stabilization of the intermediate Meisenheimer complex by the amino group's lone pair (after deprotonation under basic conditions) and the electron-withdrawing effect of the carboxylic acid group. However, the regioselectivity can be influenced by the specific nucleophile and reaction conditions.
-
-
Q: What are typical conditions for SNAr reactions on polyfluoroaromatics?
-
A: These reactions are often carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures. A base is typically required to either generate the active nucleophile or to deprotonate the amino group, which can further activate the ring.
-
Biological Activity Context
While specific signaling pathways for this compound are not well-defined in the literature, derivatives of anthranilic acid and compounds containing trifluoromethylphenyl motifs have shown a range of biological activities. These activities provide a basis for potential research directions.
-
Anticancer Potential: Anthranilic acid derivatives have been investigated as inhibitors of Far Upstream Element Binding Protein 1 (FUBP1), which can lead to the downregulation of c-Myc, a key oncogene.[12]
-
Antimicrobial and Anti-inflammatory Activity: Fluorinated benzoic acids and their derivatives have shown promise as antimicrobial and anti-inflammatory agents.[1]
Potential Signaling Pathway Involvement (Hypothetical):
Caption: Hypothetical pathway for anticancer activity based on related compounds.[12]
This technical support center provides a starting point for troubleshooting reactions with this compound. Given the limited specific data on this compound, careful optimization of reaction conditions and thorough analysis of reaction outcomes are highly recommended.
References
- 1. 2-Amino-3-fluorobenzoic acid | 825-22-9 | Benchchem [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 2,4,6-Trifluorobenzoic acid | 28314-80-9 [chemicalbook.com]
- 5. 2-Amino-3-fluorobenzoic acid CAS#: 825-22-9 [m.chemicalbook.com]
- 6. 2-Amino-3,4,5,6-tetrafluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis routes of 2-Amino-3-fluorobenzoic acid [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-3,4,5-trifluorobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the scaled-up synthesis of 2-Amino-3,4,5-trifluorobenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, with a focus on preventing by-product formation and optimizing yield.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Dark, Tar-like By-products | 1. Incomplete dissolution of reactants before heating, leading to localized overheating. 2. Reaction temperature is too high during the amination or subsequent hydrolysis steps.[1][2] 3. Prolonged reaction time at elevated temperatures.[2] | 1. Ensure all solid reactants are fully dissolved with vigorous stirring before initiating heating.[2] 2. Maintain strict temperature control as specified in the protocol. Exceeding recommended temperatures is a primary cause of tar formation.[1][2] 3. Monitor the reaction progress (e.g., by TLC) and avoid unnecessarily long reaction times.[1] |
| Low Yield of Final Product | 1. Incomplete reaction due to insufficient temperature or reaction time. 2. Co-precipitation of inorganic salts with the product during isolation.[2] 3. Loss of product during extraction or recrystallization steps. | 1. Ensure the reaction goes to completion by adhering to the recommended temperature and duration.[1] 2. Avoid cooling the reaction mixture to very low temperatures (e.g., 0°C) during the initial precipitation if inorganic salts are present.[2] 3. Optimize pH for precipitation and choose an appropriate recrystallization solvent system to minimize losses. |
| Formation of Unwanted Isomers | Nucleophilic aromatic substitution (SNAr) reactions on polyfluorinated rings can sometimes yield a mixture of regioisomers. | The directing effects of the existing substituents (carboxyl and fluorine atoms) typically favor amination at the C2 position. However, to minimize isomers, it is crucial to maintain the recommended reaction temperature and use the specified solvent system. |
| Difficult Purification | Tarry by-products are often complex mixtures that are difficult to separate by simple crystallization.[2] | The most effective strategy is to prevent their formation by carefully controlling reaction conditions.[2] If significant tar has formed, column chromatography may be necessary, though this is less ideal for large-scale synthesis. Recrystallization from a suitable solvent like an ethanol-water mixture can be effective for purifying the crude product.[3] |
| Exothermic Reaction | The amination reaction can be exothermic, leading to a rapid increase in temperature and potential for side reactions. | Add the aminating agent (e.g., aqueous ammonia) slowly or portion-wise while carefully monitoring the internal temperature of the reactor. Ensure adequate cooling capacity for the scale of the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound at scale? A common and scalable approach involves the nucleophilic aromatic substitution (amination) of a suitable precursor like 2,3,4,5-tetrafluorobenzoic acid using an ammonia source. This method is often preferred for its directness.
Q2: Why is strict temperature control so critical during this synthesis? Elevated temperatures can lead to the formation of tar-like by-products and potentially unwanted isomers, which complicates purification and reduces the overall yield.[1][2] Maintaining the recommended temperature profile is key to obtaining a clean product.
Q3: My crude product is off-color (e.g., beige or orange). Is this acceptable? Yes, the crude product can often be a beige or orange powder and may be sufficiently pure for subsequent steps.[2] However, for applications requiring high purity, recrystallization is recommended to obtain a purer, often paler, solid.[3]
Q4: What are the key safety precautions to consider when scaling up this synthesis? Working with fluorinated compounds and strong acids/bases requires appropriate personal protective equipment (PPE). The amination reaction may be performed under pressure at elevated temperatures, which requires a certified reactor vessel and adherence to pressure safety protocols. The reaction can also be exothermic, necessitating careful temperature monitoring and control.
Q5: How can I monitor the progress of the reaction? The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This allows you to determine when the starting material has been consumed and to avoid unnecessarily long reaction times that could lead to by-product formation.
Experimental Protocol
This protocol describes a representative method for the synthesis of this compound from 2,3,4,5-tetrafluorobenzoic acid.
Step 1: Amination of 2,3,4,5-Tetrafluorobenzoic Acid
-
Reactor Setup: Charge a pressure-rated reactor with 2,3,4,5-tetrafluorobenzoic acid and a solvent (e.g., water or a polar aprotic solvent).
-
Reagent Addition: Add an aqueous solution of ammonia. The molar ratio of ammonia to the starting material should be optimized, but a significant excess is typically used.
-
Reaction: Seal the reactor and heat the mixture with vigorous stirring. The target temperature is typically in the range of 120-160°C. The reaction is maintained at this temperature for several hours until monitoring (TLC/HPLC) indicates completion.
-
Work-up: Cool the reactor to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a separate vessel.
-
Isolation: Acidify the mixture with a mineral acid (e.g., concentrated hydrochloric acid) to a pH of approximately 1, while keeping the temperature below 20°C.[3] The product will precipitate out of the solution.
-
Filtration and Drying: Stir the resulting slurry for a period (e.g., 90 minutes) to ensure complete precipitation.[3] Collect the solid product by vacuum filtration, wash it with cold water, and dry it under reduced pressure at an elevated temperature (e.g., 70°C).[3]
Step 2: Purification (Recrystallization)
-
Solvent Selection: Dissolve the crude product in a suitable solvent system, such as an ethanol-water mixture.[3]
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to induce crystallization. Cooling in an ice bath can maximize the yield.[3]
-
Final Product: Collect the purified crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
Quantitative Data Summary
The following table summarizes typical reaction parameters for amination reactions on similar fluorinated aromatic compounds. These should be used as a starting point for optimization.
| Parameter | Value / Range | Source |
| Starting Material | 2,3,4,5-Tetrafluorobenzoic Acid | - |
| Reagent | Aqueous Ammonia (e.g., 25-30%) | [4] |
| Reaction Temperature | 120 - 160 °C | [4] |
| Reaction Time | 4 - 12 hours | [5] |
| Precipitation pH | ~1 | [3] |
| Typical Yield (Crude) | 80 - 95% | [5] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low product yield during synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis routes of 2-Amino-3-fluorobenzoic acid [benchchem.com]
- 4. Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-3,4,5,6-tetrafluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
common impurities in commercial 2-Amino-3,4,5-trifluorobenzoic acid
Disclaimer: Specific impurity profiles for commercial 2-Amino-3,4,5-trifluorobenzoic acid are not extensively documented in publicly available literature. The following guide is based on established chemical principles and data from structurally related compounds, such as other fluorinated aminobenzoic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most likely types of impurities in commercial this compound?
A1: Based on common synthetic routes for similar compounds, impurities in commercial this compound can be categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates from the synthetic pathway, and byproducts from side reactions.
-
Reagent-Related Impurities: Residual catalysts, inorganic salts from workup procedures, and residual solvents.
-
Degradation Products: Impurities that may form over time due to storage conditions (e.g., oxidation or decarboxylation).
Q2: My reaction with this compound is giving a low yield and a dark, tar-like residue. What could be the cause?
A2: The formation of dark, tar-like substances is a common issue in reactions involving aminobenzoic acids, often due to overheating or prolonged reaction times.[1][2] Incomplete dissolution of the starting material before heating can create localized hot spots, leading to decomposition.[2] It is critical to ensure all reactants are fully dissolved and to maintain strict temperature control throughout the reaction.[1][2]
Q3: I am observing an unexpected yellow precipitate in my reaction mixture. What might this be?
A3: In syntheses starting from fluorinated anilines that proceed through an isatin intermediate, a yellow precipitate could be an oxime byproduct.[1] This can occur if the isatin intermediate reacts with hydroxylamine, which might be present from the decomposition of other reagents.[1]
Q4: How can I purify my batch of this compound if I suspect it contains significant impurities?
A4: Recrystallization is a common and effective method for purifying this compound. A mixed solvent system, such as ethanol/water or acetone/water, is often effective.[1] For persistent impurities, column chromatography may be necessary, although this is less practical for large-scale purification.[1]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments.
Issue 1: Inconsistent reaction outcomes or low yields.
-
Potential Cause: Purity of the this compound starting material.
-
Recommended Solution:
-
Assess Purity: Before use, analyze the purity of the commercial batch using HPLC or NMR spectroscopy.
-
Purify if Necessary: If significant impurities are detected, purify the starting material by recrystallization.
-
Control Reaction Conditions: Ensure reaction conditions are optimized and strictly controlled, particularly temperature, as side reactions can be sensitive to fluctuations.[1]
-
Issue 2: Formation of colored byproducts (brown or orange solids).
-
Potential Cause: Minor side reactions or localized overheating during the synthesis of the material.[1][2]
-
Recommended Solution:
-
Rapid Cooling: After precipitation of the desired product, cool the reaction mixture rapidly in an ice bath to minimize the formation of colored impurities.[1]
-
Charcoal Treatment: During the workup, after dissolving the product in a suitable solvent, treatment with activated charcoal can help adsorb colored impurities before filtration and recrystallization.[2]
-
Issue 3: Difficulty dissolving this compound in common organic solvents.
-
Potential Cause: The amphoteric nature of the amino acid can limit its solubility. The presence of inorganic salt impurities can also affect solubility.
-
Recommended Solution:
-
Solvent Selection: Test a range of solvents. Polar aprotic solvents like DMF, NMP, or DMSO are often effective.
-
pH Adjustment: For reactions in aqueous media, adjusting the pH can significantly alter solubility. The compound will be more soluble in acidic or basic solutions compared to its isoelectric point.
-
Sonication: Applying gentle sonication can help to break up solid aggregates and improve the rate of dissolution.
-
Data Presentation
Table 1: Summary of Potential Common Impurities in this compound
| Impurity Category | Potential Specific Impurity | Likely Source | Recommended Analytical Method |
| Starting Materials | 2,3,4,5-Tetrafluorobenzoic acid | Incomplete amination | HPLC, GC-MS |
| 3,4,5-Trifluoronitrobenzene | Incomplete reduction | HPLC, GC-MS | |
| Intermediates | Trifluorinated isatin analogue | Incomplete hydrolysis in Sandmeyer-type synthesis | HPLC, NMR |
| Byproducts | Positional isomers (e.g., 3-Amino-2,4,5-trifluorobenzoic acid) | Non-selective reaction steps | HPLC, NMR |
| Decarboxylation product (2,3,4-Trifluoroaniline) | Thermal degradation | GC-MS | |
| Tar-like polymers | Overheating during synthesis | - | |
| Reagents/Solvents | Residual organic solvents (e.g., Ethanol, Ethyl Acetate, DMF) | Purification and reaction steps | GC-MS, ¹H NMR |
| Inorganic Salts (e.g., NaCl, Na₂SO₄) | Aqueous workup and drying steps | Ion Chromatography, Ash content |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and can be adapted based on available equipment and columns.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying residual solvents and volatile byproducts.[3]
-
Column: Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or methanol.
Protocol 3: Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.
-
Instrumentation: 400 MHz or higher NMR spectrometer.[3]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: To identify and quantify proton-bearing impurities.
-
¹⁹F NMR: Crucial for identifying and quantifying other fluorinated aromatic compounds.
-
¹³C NMR: For structural confirmation.
-
-
Data Analysis: Integrate signals of the main compound and compare them to signals from suspected impurities. For quantitative analysis, compare the integral of a known proton signal from the sample with the integral of a known amount of a high-purity internal standard.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: General experimental workflow for the comprehensive analysis of impurities.
Caption: Logical relationships between sources of impurities and the final product.
References
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-Amino-3,4,5-trifluorobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,4,5-trifluorobenzoic acid. The focus of this resource is the effective management of exothermic reactions to ensure process safety, maximize product yield, and maintain high purity.
Troubleshooting Guide
Exothermic reactions, if not properly controlled, can lead to temperature spikes, increased pressure, and the formation of impurities, and in severe cases, can result in runaway reactions. This guide addresses common issues encountered during the synthesis of this compound and provides recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Rapid, Uncontrolled Temperature Increase During Amination | 1. Rate of Reagent Addition: The addition of the aminating agent (e.g., ammonia or an amine) to the fluorinated benzoic acid precursor is too fast. | 1. Controlled Addition: Add the aminating agent dropwise or in small portions. Utilize a syringe pump for precise and consistent addition at a pre-determined rate. |
| 2. Inadequate Cooling: The cooling capacity of the reaction setup is insufficient to dissipate the heat generated by the reaction. | 2. Enhanced Cooling: Employ a more efficient cooling bath (e.g., ice-salt, dry ice/acetone). For larger scale reactions, consider using a jacketed reactor with a circulating chiller. Ensure good heat transfer by maintaining vigorous stirring. | |
| 3. High Reagent Concentration: The concentration of the reactants is too high, leading to a more vigorous reaction. | 3. Dilution: Use a suitable solvent to dilute the reaction mixture. This will help to moderate the reaction rate and improve heat dissipation. | |
| Formation of Dark, Tar-Like Byproducts | 1. Localized Overheating: Poor mixing can lead to "hot spots" within the reaction mixture, causing decomposition of reactants or products.[1] | 1. Vigorous Stirring: Ensure efficient and continuous stirring throughout the reaction to maintain a homogenous temperature distribution. |
| 2. Prolonged Reaction at Elevated Temperatures: Maintaining the reaction at a high temperature for an extended period can promote side reactions and degradation.[1] | 2. Optimize Reaction Time and Temperature: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC) to determine the optimal reaction time. Avoid unnecessarily long reaction times at elevated temperatures. | |
| Inconsistent Product Yield and Purity | 1. Poor Temperature Control: Fluctuations in reaction temperature can lead to the formation of various side products. | 1. Precise Temperature Monitoring and Control: Use a calibrated thermometer or thermocouple to accurately monitor the internal reaction temperature. Implement a temperature control system (e.g., automated chiller) to maintain a stable temperature. |
| 2. Exothermic Quenching Step: The addition of a quenching agent (e.g., water or acid) to the reaction mixture can be exothermic and, if not controlled, can degrade the product. | 2. Controlled Quenching: Cool the reaction mixture in an ice bath before and during the slow, portion-wise addition of the quenching agent. |
Frequently Asked Questions (FAQs)
Q1: Which steps in the synthesis of this compound are typically exothermic?
A1: Based on analogous syntheses of related fluorinated aminobenzoic acids, several steps have the potential to be significantly exothermic:
-
Dissolution of Precursors: The dissolution of certain reagents, such as aniline derivatives in concentrated acids, can release a substantial amount of heat.[2]
-
Nitration: The introduction of a nitro group onto the aromatic ring is a classic exothermic reaction. The use of mixed acids (nitric and sulfuric acid) requires careful temperature control.
-
Reduction of the Nitro Group: The catalytic reduction of a nitro group to an amine is a highly exothermic process.[3]
-
Amination/Nucleophilic Aromatic Substitution: The reaction of a polyfluorinated benzoic acid derivative with an aminating agent is often exothermic.
-
Hydrolysis: The hydrolysis of intermediate esters or amides can be exothermic, particularly when using strong acids or bases at elevated temperatures.
-
Oxidation with Hydrogen Peroxide: In some synthetic routes, the use of hydrogen peroxide for oxidation is an exothermic step. For instance, in the synthesis of 2-amino-3-fluorobenzoic acid, the dropwise addition of 30% hydrogen peroxide can cause the temperature to rise to 30-40°C.[2] In a similar patented process, the temperature rose to 80°C upon hydrogen peroxide addition.[4]
Q2: What are the recommended initial safety precautions before attempting the synthesis?
A2: Before starting any synthesis, it is crucial to:
-
Conduct a Thorough Literature Search: Understand the potential hazards associated with all reactants, intermediates, and products.
-
Perform a Risk Assessment: Identify potential exothermic steps and plan for appropriate temperature control measures.
-
Use Appropriate Personal Protective Equipment (PPE): This includes, but is not limited to, safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.
-
Work in a Well-Ventilated Area: Use a fume hood to avoid the inhalation of any volatile or toxic fumes.
-
Have an Emergency Plan: Be prepared for potential incidents, including having appropriate fire extinguishing equipment and spill control materials readily available.
Q3: What are some advanced methods for controlling highly exothermic reactions during scale-up?
A3: For larger-scale synthesis, more sophisticated methods for temperature control are often necessary:
-
Jacketed Reactors: These reactors have an outer jacket through which a cooling fluid is circulated, providing a large surface area for efficient heat exchange.
-
Reaction Calorimetry: This technique is used to measure the heat evolved during a reaction in real-time. This data is invaluable for safe scale-up as it allows for the determination of the heat of reaction and the required cooling capacity.
-
Continuous Flow Reactors: In a flow chemistry setup, reactants are continuously pumped and mixed in a small reactor. The high surface-area-to-volume ratio of these reactors allows for extremely efficient heat transfer, making it an inherently safer method for handling highly exothermic reactions.
-
Semi-batch Processing: In this approach, one of the reactants is added gradually to the reactor, allowing the rate of the exothermic reaction to be controlled by the addition rate.
Q4: How can I monitor the temperature of my reaction accurately?
A4: Accurate temperature monitoring is critical. It is recommended to:
-
Use a calibrated thermometer or a thermocouple probe placed directly into the reaction mixture (not just in the cooling bath) to get a true reading of the internal temperature.
-
Ensure the temperature probe is immersed sufficiently in the reaction mixture to avoid erroneous readings.
-
For viscous reaction mixtures, ensure good agitation to get a representative temperature reading of the entire bulk.
Q5: What are the consequences of poor temperature control in this synthesis?
A5: Poor temperature control can lead to a range of undesirable outcomes, including:
-
Reduced Product Yield: Side reactions become more prevalent at elevated temperatures, consuming starting materials and reducing the yield of the desired product.
-
Decreased Product Purity: The formation of impurities, such as tar-like substances from decomposition, will contaminate the final product, necessitating difficult and costly purification steps.[1]
-
Safety Hazards: Uncontrolled exotherms can lead to a rapid increase in pressure within the reaction vessel, potentially causing it to rupture. The boiling of flammable solvents can also create a fire or explosion hazard.
Experimental Protocols
General Protocol for Controlled Amination (Illustrative)
This protocol provides a general methodology for the amination of a polyfluorinated benzoic acid precursor, emphasizing exothermic control. Note: Specific quantities, temperatures, and reaction times will need to be optimized for the synthesis of this compound.
-
Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple for internal temperature monitoring, a dropping funnel, and a nitrogen inlet is assembled. The flask is placed in a cooling bath (e.g., ice-water).
-
Reagent Preparation: The polyfluorinated benzoic acid derivative is dissolved in a suitable anhydrous solvent (e.g., THF, dioxane) in the reaction flask and cooled to the desired initial temperature (e.g., 0 °C). The aminating agent is dissolved in the same solvent in the dropping funnel.
-
Controlled Addition: The aminating agent solution is added dropwise to the stirred solution in the flask over a period of 1-2 hours. The internal temperature is carefully monitored and maintained within a narrow range (e.g., 0-5 °C) by adjusting the addition rate and the cooling bath temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC.
-
Controlled Quenching: Once the reaction is complete, the reaction mixture is cooled in an ice bath. The quenching solution (e.g., saturated aqueous ammonium chloride) is added slowly with vigorous stirring, ensuring the temperature does not rise significantly.
-
Work-up and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Data Presentation
Table 1: Temperature Observations in Analogous Syntheses
| Reaction Step | Reactants | Observed Temperature Change | Reference |
| Dissolution | 2-Fluoroaminobenzene in concentrated HCl/water | Exothermic, requires portion-wise addition. | [2] |
| Oxidation | 7-Fluoroisatin with 30% Hydrogen Peroxide | Temperature rises to 30-40°C with dropwise addition. | [2] |
| Oxidation | Intermediate with 30% Hydrogen Peroxide | Temperature rose to 80°C and was then maintained. | [4] |
| Catalytic Reduction | Substituted Nitrobenzene | Highly exothermic, requires careful control of hydrogen pressure and catalyst loading. | [3] |
| Nitration | Aromatic compound with mixed acids | Highly exothermic, often requiring sub-ambient temperatures. | [5] |
Visualizations
Logical Workflow for Troubleshooting Exothermic Events
References
Validation & Comparative
A Comparative Guide to the Synthesis of Fluorinated Anthranilic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Fluorinated anthranilic acid derivatives are pivotal building blocks in medicinal chemistry and materials science, prized for the unique physicochemical properties imparted by the fluorine atom. This guide provides an objective comparison of synthetic methodologies for various positional isomers of fluoroanthranilic acid and their N-aryl derivatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic routes.
Comparison of Synthetic Routes to Fluoroanthranilic Acid Isomers
| Target Compound | Starting Material | Key Transformation | Reagents | Reported Yield (%) | Reference |
| 2-Amino-3-fluorobenzoic acid | 2-Fluoroaniline | Sandmeyer-type reaction followed by cyclization and oxidative cleavage | 1. Hydroxylamine hydrochloride, Chloral hydrate2. Sulfuric acid3. Hydrogen peroxide, NaOH | 84-96 | [1] |
| 2-Amino-4-fluorobenzoic acid | 3-Chloro-4-fluorobenzoic acid | Nucleophilic aromatic substitution (amination) | Aqueous ammonia, Copper catalyst | High (not quantified) | Inferred from patent literature |
| 2-Amino-5-fluorobenzoic acid | 3-Fluorobenzoic acid alkyl ester | Nitration followed by catalytic reduction | 1. Nitrating acid (HNO₃/H₂SO₄)2. H₂, Platinum/Sulfur catalyst | 89-91 (of the ester) | [2] |
| 2-Amino-6-fluorobenzoic acid | 2-Bromo-6-fluorobenzonitrile | Hydrolysis followed by amination (e.g., Buchwald-Hartwig) | 1. KOH (hydrolysis)2. Amine, Pd catalyst, ligand, base | High (not quantified) | [3] |
Note: The yields reported are from different sources and may not be directly comparable due to variations in reaction scales and conditions.
Detailed Experimental Protocols
Synthesis of 2-Amino-3-fluorobenzoic Acid[1]
This three-step synthesis starts from 2-fluoroaniline.
Step 1: Synthesis of N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide In a 2-L, three-necked, round-bottomed flask equipped with a condenser and a thermometer, a solution (Solution A) is prepared by dissolving hydroxylamine hydrochloride (62.0 g, 0.89 mol), anhydrous sodium sulfate (256.7 g, 1.80 mol), and 2,2,2-trichloro-1-ethoxyethanol (79.5 g, 0.41 mol) in 1125 mL of water, with gentle heating to approximately 40°C. A second solution (Solution B) is prepared by slowly adding 2-fluoroaniline (30 g, 0.27 mol) to a vigorously stirred mixture of 150 mL of water and 75 mL of concentrated hydrochloric acid.
Solution B is added in one portion to Solution A. The mixture is vigorously stirred and heated to reflux. After 1-2 minutes, a white precipitate forms. The flask is then cooled to room temperature in an ice bath. After 60 hours at room temperature, the precipitate is collected by filtration, washed with ice-cold water, and dried over phosphorus pentoxide to yield N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (43.6 g, 86%).
Step 2: Synthesis of 7-Fluoroisatin To a 250-mL, three-necked, round-bottomed flask containing 100 mL of concentrated sulfuric acid and heated to 70°C, N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (30.0 g, 0.165 mol) is added over 1 hour. The resulting solution is heated to 90°C for 60 minutes and then cooled to room temperature. The mixture is rapidly added to a vigorously stirred mixture of 1.0 L of ice water and 200 mL of ethyl acetate. The organic phase is separated, and the aqueous phase is extracted twice with 200 mL of ethyl acetate. The combined organic phases are dried with sodium sulfate and the solvent is removed under reduced pressure to yield crude 7-fluoroisatin (12.9 to 15.7 g, 47-57%).
Step 3: Synthesis of 2-Amino-3-fluorobenzoic Acid A 500-mL, three-necked, round-bottomed flask is charged with 7-fluoroisatin (15.0 g, 0.09 mol) and 200 mL of 1 M aqueous sodium hydroxide solution. Hydrogen peroxide (30%, 22 mL, 0.20 mol) is added dropwise over 45 minutes, allowing the temperature to rise to 30-40°C. After 1.5 hours, the reaction is complete. The solution is acidified with 3 M hydrochloric acid to a pH of approximately 1 to precipitate the product. The solid is collected by filtration and dried to yield pure 2-amino-3-fluorobenzoic acid (11.64 to 13.3 g, 84-96%).
Synthesis of N-Aryl Fluorinated Anthranilic Acids via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The following is a representative protocol for the amination of a fluorinated aryl bromide.
General Protocol: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the fluorinated aryl bromide (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 mmol). Add anhydrous, degassed toluene (5 mL) via syringe. Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Synthesis of N-Aryl Fluorinated Anthranilic Acids via Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction to form C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination.
General Protocol: A mixture of the fluorinated o-chlorobenzoic acid (1.0 equiv), a substituted aniline (1.05 equiv), copper powder (9 mol%), and Cu₂O (4 mol%) in a suitable high-boiling solvent (e.g., 2-ethoxyethanol) is heated to 130°C in the presence of a base (e.g., potassium carbonate, 2.0 equiv) for 24 hours.[4]
After cooling, the reaction mixture is diluted with water and acidified with hydrochloric acid to precipitate the N-aryl anthranilic acid derivative. The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.
Visualizing Synthetic Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and reaction mechanisms.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Ullmann condensation.
This guide provides a foundational understanding of the synthetic approaches to fluorinated anthranilic acid derivatives. The choice of a specific method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the required purity of the final product. The provided protocols and diagrams serve as a practical resource for researchers to navigate the synthesis of these valuable compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0647615B1 - Process for the preparation of 5-fluoroanthranilic acid alkyl esters and or 5-fluoroanthranilic acid - Google Patents [patents.google.com]
- 3. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 2-Amino-3,4,5-trifluorobenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic and Crystallographic Techniques for Structural Elucidation.
This guide provides a comprehensive comparison of analytical techniques for validating the chemical structure of 2-Amino-3,4,5-trifluorobenzoic acid and its derivatives. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, this document serves as a valuable resource for researchers engaged in the synthesis and characterization of novel fluorinated aromatic compounds.
Structural Elucidation Workflow
The structural validation of a newly synthesized compound is a multi-step process that relies on the complementary information provided by various analytical techniques. Each method offers unique insights into the molecular structure, from the connectivity of atoms to their spatial arrangement.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and two comparative derivatives: 2-Amino-3-fluorobenzoic acid and 2-Amino-5-fluorobenzoic acid. This comparative approach highlights the influence of the number and position of fluorine substituents on the spectral properties.
NMR Spectroscopy Data
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For fluorinated compounds, ¹⁹F NMR provides direct information about the fluorine environments and their coupling to other nuclei.
Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | Data not available in searched literature. Predicted shifts would show a single aromatic proton signal, likely a triplet of triplets due to coupling with adjacent fluorine atoms. The amine and carboxylic acid protons would appear as broad singlets. | Data not available in searched literature. Predicted spectrum would show distinct signals for each carbon, with C-F couplings being prominent. | Data not available in searched literature. Predicted spectrum would show three distinct signals for the fluorine atoms at positions 3, 4, and 5. |
| 2-Amino-3-fluorobenzoic acid | 7.72 (td, J = 8.0, 1.4 Hz, 1H), 7.16 (m, 1H), 6.60 (dt, J = 8.0, 5.2 Hz, 1H), 6.00 (br s, 2H, NH₂)[1] | 162.88 (C=O), 155.42 (d, ¹JCF = 245.3 Hz, C-2), 144.01, 126.99 (d, ³JCF = 7.9 Hz, C-4), 126.53 (d, ²JCF = 11.3 Hz, C-1), 125.47 (d, ³JCF = 4.0 Hz, C-6), 124.76 (C-5), 116.33 (d, ²JCF = 19.8 Hz, C-3)[2] | Data not available in searched literature. |
| 2-Amino-5-fluorobenzoic acid | Aromatic protons typically appear in the range of δ 6.5-8.0 ppm. The exact shifts and coupling patterns are influenced by the solvent. | Aromatic carbons typically appear in the range of δ 110-150 ppm, with the carbonyl carbon appearing further downfield (~170 ppm). | Data not available in searched literature. |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 2: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 2-Amino-3-fluorobenzoic acid | 2-Amino-5-fluorobenzoic acid |
| O-H stretch (Carboxylic acid) | Expected ~3300-2500 (broad) | 3390 | Expected ~3300-2500 (broad) |
| N-H stretch (Amine) | Expected ~3500-3300 (two bands) | - | Expected ~3500-3300 (two bands) |
| C=O stretch (Carboxylic acid) | Expected ~1700-1680 | 1660 | Expected ~1700-1680 |
| C=C stretch (Aromatic) | Expected ~1600-1450 | 1618, 1546, 1486, 1460 | Expected ~1600-1450 |
| C-F stretch | Expected ~1300-1100 | 1260 | Expected ~1300-1100 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₇H₄F₃NO₂ | 191.11 | Expected [M]+ at 191, [M-H₂O]+ at 173, [M-COOH]+ at 146. |
| 2-Amino-3-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | [M]+ at 155[3] |
| 2-Amino-5-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | Data not available in searched literature. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data. The following sections outline the general procedures for the key analytical techniques discussed in this guide.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to determine the chemical environment of the nuclei.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are generally needed. The spectral width should be large enough to encompass the expected chemical shift range of fluorinated aromatic compounds. Proton decoupling is often employed to simplify the spectra.[4]
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS for ¹H and ¹³C). For ¹⁹F NMR, an external reference like CFCl₃ is often used.
-
Integrate the signals to determine the relative ratios of the different types of nuclei.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (for solid samples):
-
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the IR beam path.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and compare them to known correlation charts to assign them to specific functional groups.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS). Electrospray ionization (ESI) is a common technique for this class of compounds.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the solution to the optimal concentration for the instrument (typically in the µg/mL to ng/mL range).
-
Filter the solution to remove any particulate matter.
Data Acquisition:
-
Introduce the sample into the ion source of the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range. For tandem mass spectrometry (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation to generate a fragment ion spectrum.
Data Processing:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺ or [M-H]⁻ depending on the ionization mode).
-
Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of H₂O, COOH) which can provide further structural information.
Signaling Pathways and Logical Relationships
The interplay of different analytical techniques provides a robust and logical pathway to confident structural elucidation.
References
A Comparative Analysis of Synthetic Routes to 2-Amino-3,4,5-trifluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for 2-Amino-3,4,5-trifluorobenzoic acid, a valuable intermediate in medicinal chemistry and materials science. Due to the absence of a directly established, one-pot synthesis in published literature, this comparison focuses on hypothetical yet chemically sound multi-step pathways. The analysis emphasizes reaction efficiency, procedural complexity, and the nature of intermediates, offering a framework for selecting an appropriate route based on laboratory capabilities and research objectives.
Introduction
This compound possesses a unique substitution pattern that makes it a desirable building block for the synthesis of novel pharmaceuticals and functional materials. The presence of multiple fluorine atoms can significantly influence molecular properties such as lipophilicity, metabolic stability, and binding affinity. This guide explores three potential synthetic strategies, providing a comparative overview to aid in the selection of a suitable manufacturing process.
Route 1: Nitration and Subsequent Reduction of 3,4,5-Trifluorobenzoic Acid
This classical approach involves the nitration of a readily available starting material, 3,4,5-trifluorobenzoic acid, followed by the reduction of the introduced nitro group to the desired amine.
Experimental Protocol:
Step 1: Nitration of 3,4,5-Trifluorobenzoic Acid
A solution of 3,4,5-trifluorobenzoic acid in a strong acid, typically concentrated sulfuric acid, is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is generally performed at controlled low temperatures to prevent side reactions. The reaction mixture is then carefully quenched with ice water to precipitate the crude 2-nitro-3,4,5-trifluorobenzoic acid, which is then isolated by filtration.
Step 2: Reduction of 2-Nitro-3,4,5-trifluorobenzoic Acid
The isolated 2-nitro-3,4,5-trifluorobenzoic acid is then reduced to the corresponding amine. Several methods can be employed for this transformation:
-
Catalytic Hydrogenation: The nitro compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.[1]
-
Metal-Acid Reduction: The nitro compound is treated with a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid or acetic acid.[1][2]
Following the reduction, the product is isolated by adjusting the pH to precipitate the amino acid, which is then filtered and purified.
Data Summary:
| Parameter | Nitration | Reduction (Catalytic Hydrogenation) | Reduction (Metal-Acid) |
| Starting Material | 3,4,5-Trifluorobenzoic Acid | 2-Nitro-3,4,5-trifluorobenzoic Acid | 2-Nitro-3,4,5-trifluorobenzoic Acid |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | H₂, Pd/C (or PtO₂) | Fe (or Sn, Zn), HCl (or CH₃COOH) |
| Typical Yield | 60-80% (estimated) | >90% (estimated) | 70-90% (estimated) |
| Reaction Conditions | 0-25 °C | Room temperature, 1-5 atm H₂ | Room temperature to reflux |
| Purity of Product | Moderate to High | High | Moderate to High |
| Advantages | Utilizes readily available starting material. | High yields, clean reaction. | Cost-effective reagents. |
| Disadvantages | Use of strong, corrosive acids. Potential for regioisomeric byproducts. | Requires specialized hydrogenation equipment. Catalyst can be expensive. | Stoichiometric use of metal, generation of metallic waste. |
Logical Relationship Diagram:
Route 2: Directed ortho-Amination of 3,4,5-Trifluorobenzoic Acid
This more modern approach involves the direct C-H amination of the benzoic acid, guided by the carboxylic acid functional group. Late-stage amination of benzoic acids has been achieved using iridium-catalyzed reactions.[3][4]
Experimental Protocol:
The synthesis would involve reacting 3,4,5-trifluorobenzoic acid with an aminating agent in the presence of a suitable transition metal catalyst, likely an iridium complex. The carboxylic acid group directs the amination to the ortho position. The reaction conditions, including the choice of solvent, ligand, and aminating agent, would need to be carefully optimized for this specific substrate.
Data Summary:
| Parameter | Directed ortho-Amination |
| Starting Material | 3,4,5-Trifluorobenzoic Acid |
| Key Reagents | Iridium catalyst, Ligand, Aminating agent |
| Typical Yield | 50-70% (estimated, highly substrate-dependent) |
| Reaction Conditions | Mild to moderate temperatures |
| Purity of Product | Moderate to High |
| Advantages | More direct route, fewer synthetic steps. |
| Disadvantages | Catalyst can be expensive and sensitive. Reaction optimization may be challenging. |
Logical Relationship Diagram:
Route 3: Synthesis from a Trifluorobenzaldehyde Precursor
This route would involve the synthesis of an appropriate trifluorobenzaldehyde, followed by the application of classical amino acid syntheses such as the Strecker or Bucherer-Bergs reactions.
Experimental Protocol:
Step 1: Synthesis of 2,3,4-Trifluoro-5-aminobenzaldehyde (Hypothetical)
Step 2a: Strecker Synthesis
The aldehyde would be treated with ammonia and cyanide (e.g., from KCN or HCN) to form an α-aminonitrile.[5][6][7][8][9] Subsequent hydrolysis of the nitrile group under acidic or basic conditions would yield the desired α-amino acid.[5][8]
Step 2b: Bucherer-Bergs Reaction
Alternatively, the aldehyde could be reacted with ammonium carbonate and potassium cyanide to form a hydantoin intermediate.[10][11][12][13][14] Hydrolysis of the hydantoin would then yield the target amino acid.
Data Summary:
| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction |
| Starting Material | 2,3,4-Trifluoro-5-aminobenzaldehyde | 2,3,4-Trifluoro-5-aminobenzaldehyde |
| Key Reagents | NH₃, KCN (or HCN), then H₃O⁺ | (NH₄)₂CO₃, KCN, then H₃O⁺ |
| Typical Yield | Moderate to Good (for the two steps) | Moderate to Good (for the two steps) |
| Reaction Conditions | Varies, typically mild for aminonitrile formation, harsher for hydrolysis. | Varies, typically requires heating. |
| Purity of Product | Moderate to High | Moderate to High |
| Advantages | Well-established and reliable methods for amino acid synthesis. | Can handle a variety of aldehyde substrates. |
| Disadvantages | Requires a multi-step synthesis of the starting aldehyde. Use of highly toxic cyanide reagents. | Use of highly toxic cyanide reagents. |
Experimental Workflow Diagram:
Conclusion
The choice of the most suitable synthetic route for this compound will depend on several factors, including the scale of the synthesis, available equipment, and cost considerations.
-
Route 1 (Nitration and Reduction) is a robust and well-understood pathway that utilizes a readily available starting material. While it involves multiple steps and the use of harsh reagents, it is likely the most reliable and scalable option for producing significant quantities of the target compound.
-
Route 2 (Directed Amination) represents a more elegant and direct approach. However, it may require significant process development and optimization, and the cost and availability of the catalyst could be a limiting factor for large-scale production.
-
Route 3 (From Aldehyde) is a viable option if a reliable synthesis for the required trifluorobenzaldehyde precursor can be established. The use of highly toxic cyanide reagents is a significant drawback that requires stringent safety protocols.
For initial laboratory-scale synthesis and exploration, Route 1 offers the most straightforward and predictable path. For process optimization and potential industrial-scale production, a thorough investigation into the feasibility and economics of Route 2 would be warranted.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 9. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Bucherer-Bergs Reaction | Ambeed [ambeed.com]
- 14. encyclopedia.pub [encyclopedia.pub]
The Influence of Fluorination on the Biological Activity of 2-Aminobenzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical properties and enhance their pharmacological profiles. This guide provides a comparative analysis of the biological activities of compounds derived from fluorinated 2-aminobenzoic acid (anthranilic acid), with a particular focus on the impact of the degree and position of fluorine substitution. While direct experimental data on derivatives of 2-amino-3,4,5-trifluorobenzoic acid are limited in publicly available literature, this guide synthesizes findings from structurally related mono-, di-, and tetra-fluorinated analogs to provide valuable insights for researchers in drug discovery and development.
Impact of Fluorination on Biological Activity: A Comparative Overview
Fluorination can significantly alter the electronic properties, lipophilicity, metabolic stability, and binding interactions of a molecule. In the context of 2-aminobenzoic acid derivatives, these changes manifest in a range of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.
Antimicrobial and Antifungal Activity
Derivatives of fluorinated anthranilic acids have demonstrated notable activity against various microbial and fungal pathogens. For instance, certain sulfonamide derivatives of anthranilic acid have been shown to selectively exert antifungal activity against Candida albicans[1]. The degree of activity is often influenced by the nature and position of substituents on the benzene ring. While specific data on trifluoro-derivatives is scarce, studies on other fluorinated aminobenzoic acid amides indicate that they can exhibit pronounced antibacterial activity against both Gram-positive and Gram-negative strains.
Table 1: Comparative Antimicrobial and Antifungal Activity of Selected Anthranilic Acid Derivatives
| Compound Class | Target Organism | Activity Metric (e.g., MIC, % inhibition) | Reference |
| 4-Substituted Benzenesulfonamides of Anthranilic Acid | Candida albicans ATCC 90028 | 25-50% inhibition at 4 µg/mL | [1] |
| Fluorobenzoic Acid Amides | Staphylococcus aureus ATCC 6538 | Moderate activity | |
| Fluorobenzoic Acid Amides | Bacillus subtilis | Moderate activity | |
| Fluorobenzoic Acid Amides | Escherichia coli ATCC 25922 | Moderate antibacterial action | |
| 2-Aminobenzoic Acid Esters | Candida albicans (ocular isolate) | MIC = 70 µg/mL (for specific esters) | [2] |
Anticancer Activity
The anticancer potential of fluorinated anthranilic acid derivatives has been a significant area of investigation. These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and angiogenesis. A notable example is a new series of 2-aminobenzothiazole derivatives that have shown anticancer activity against MCF7, MDAMB-231, and HepG2 cancer cell lines, with some compounds exhibiting high selectivity against PI3Kα[3]. The trifluoromethyl group, in particular, is a common feature in many potent anticancer agents due to its ability to enhance metabolic stability and cellular uptake.
N-acylhydrazone derivatives have also emerged as a promising class of anticancer agents, with some exhibiting potent activity against various cancer cell lines[4][5]. The introduction of fluorine atoms into the N-acylhydrazone scaffold can further enhance this activity. For instance, a series of dehydroabietic acid derivatives bearing an acylhydrazone moiety showed that a compound with a 3,5-difluorobenzylidene group was significantly more active than the parent compound against HeLa and BEL-7402 cancer cells[6].
Table 2: Comparative Anticancer Activity of Selected Fluorinated Anthranilic Acid Analogs
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric (e.g., IC50) | Reference |
| 2-Aminobenzothiazole derivatives | MCF7 | IC50 = 6.34 µM (for compound 8i) | [3] |
| N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide | HeLa, BEL-7402 | IC50 = 2.21 µM (HeLa), 14.46 µM (BEL-7402) | [6] |
| Benzotriazole N-acylarylhydrazone hybrids | OVCAR-3, HL-60 (TB) | IC50 = 25-130 nM (for most potent compounds) | [7] |
| 1-Amido-2-one-4-thio-deoxypyranose derivatives | ARP-1, NCI-H929 (Multiple Myeloma) | IC50 = 1-2 µM (for most active compounds) | [8] |
Enzyme Inhibition
Fluorinated anthranilic acid derivatives have been identified as potent inhibitors of various enzymes implicated in disease. For example, anthranilic acid amides have been developed as novel inhibitors of Vascular Endothelial Growth Factor (VEGF) receptor kinases, which are crucial for angiogenesis[9]. The introduction of a trifluoromethylphenyl group in these amides was found to be a key structural feature for potent activity[9].
Furthermore, novel anthranilate diamide derivatives have been designed and synthesized as inhibitors of α-glucosidase and glycogen phosphorylase, two important targets in the management of diabetes. Some of these compounds exhibited inhibitory activity in the nanomolar range[10][11].
Table 3: Comparative Enzyme Inhibitory Activity of Selected Anthranilic Acid Derivatives
| Compound Class | Target Enzyme | Activity Metric (e.g., IC50, ED50) | Reference |
| 2-[(4-Pyridyl)methyl]amino-N-[3-(trifluoromethyl)phenyl]benzamide | VEGFR-2, VEGFR-3 | Potent and selective inhibition | [9] |
| Anthranilamide VEGF receptor tyrosine kinase inhibitors | VEGF-induced angiogenesis | ED50 = 7 mg/kg | [9] |
| Anthranilate diamide derivatives | α-glucosidase, Glycogen phosphorylase | IC50 in the nanomolar range for potent compounds | [10][11] |
| N-acylanthranilic acid derivatives | Plasminogen activator inhibitor-1 (PAI-1) | Potent in vitro inhibition | [12] |
| Anthranilic acid derivatives | MabA (FabG1) | IC50 = 38 ± 6 µM (for lead compound) | [13] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the evaluation of the biological activities of 2-aminobenzoic acid derivatives, as cited in the referenced literature.
Antimicrobial Susceptibility Testing
-
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity Assay
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. A solubilization solution is added to dissolve the insoluble purple formazan product into a colored solution. The absorbance of this colored solution is quantified by measuring it at a certain wavelength (usually between 500 and 600 nm) by a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.
Enzyme Inhibition Assays
-
VEGF Receptor Kinase Assay: The inhibitory activity against VEGF receptor kinases can be determined using various assay formats, such as ELISA-based assays or radiometric assays. In a typical ELISA-based assay, the kinase, substrate, and ATP are incubated with the test compound. The amount of phosphorylated substrate is then quantified using a specific antibody that recognizes the phosphorylated form of the substrate, followed by a secondary antibody conjugated to an enzyme that catalyzes a colorimetric or fluorometric reaction.
-
α-Glucosidase Inhibition Assay: The inhibitory activity against α-glucosidase is typically measured by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside. The reaction is initiated by the addition of the enzyme to a solution containing the substrate and the test compound. The absorbance of the released p-nitrophenol is measured spectrophotometrically at 405 nm.
Visualizing Synthesis and Biological Pathways
The following diagrams illustrate a general synthetic route to N-acyl anthranilic acid derivatives and a simplified representation of the VEGF signaling pathway, which is a target for some of the described compounds.
Caption: General synthetic pathway for N-acyl anthranilic acid derivatives.
Caption: Simplified VEGF signaling pathway and the point of inhibition by certain anthranilic acid derivatives.
Conclusion and Future Directions
While direct data on the biological activities of this compound derivatives remain elusive in the reviewed literature, the comparative analysis of its fluorinated analogs provides a strong foundation for future research. The existing data clearly demonstrate that fluorination of the anthranilic acid scaffold is a viable strategy for developing potent antimicrobial, anticancer, and enzyme-inhibiting agents. The number and position of fluorine atoms, along with the nature of the N-substituent, are critical determinants of biological activity.
Future studies should focus on the synthesis and systematic biological evaluation of a series of N-substituted this compound derivatives. Such research would not only fill the current knowledge gap but also provide a more complete understanding of the structure-activity relationships governing the pharmacological effects of polyfluorinated anthranilic acids. This will undoubtedly pave the way for the development of novel and more effective therapeutic agents.
References
- 1. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer agents incorporating the N-acylhydrazone scaffold: Progress from 2017 to present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel benzotriazole N-acylarylhydrazone hybrids: Design, synthesis, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and FAK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel 1-amido-2-one-4-thio-deoxypyranose as potential antitumor agents for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anthranilic acid amides: a novel class of antiangiogenic VEGF receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 2-Amino-3,4,5-trifluorobenzoic Acid
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug discovery and development. For a specialized building block like 2-Amino-3,4,5-trifluorobenzoic acid, rigorous purity assessment is critical to ensure the reliability and reproducibility of synthetic outcomes and biological assays. This guide provides a comparative overview of standard analytical techniques for purity determination, complete with experimental protocols and data interpretation frameworks tailored for researchers, scientists, and drug development professionals.
Overview of Analytical Methodologies
A multi-pronged approach is essential for the unambiguous determination of purity and the comprehensive identification of potential impurities. The primary methods employed are chromatography, spectroscopy, and elemental analysis. Each technique offers unique insights into the sample's composition. The classical method of melting point determination also serves as a quick, albeit less definitive, indicator of purity.[1]
| Method | Principle | Information Provided | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative purity (% area), impurity profile, retention time (t R ). | High sensitivity, excellent reproducibility, applicable to a wide range of non-volatile compounds.[] | Requires a reference standard for absolute quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | Detection of volatile and semi-volatile impurities, structural information from mass spectra. | High separation efficiency, definitive identification of impurities.[3] | Requires derivatization for non-volatile compounds like benzoic acids.[4] |
| Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) | Absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. | Unambiguous structural confirmation, identification of impurities, quantitative purity (qNMR). | Provides detailed structural information, qNMR offers high accuracy without a specific analyte standard.[5][6] | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Elemental Analysis (CHN) | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂), which are then quantified. | Confirms the elemental composition and empirical formula.[7] | Provides fundamental confirmation of the compound's identity and purity.[8] | Does not detect isomeric impurities or impurities with the same elemental composition.[1] |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | A sharp melting point close to the literature value suggests high purity. | Fast, simple, and inexpensive.[9] | A depressed and broad melting range indicates the presence of impurities. Not suitable for decomposing substances.[1] |
Experimental Protocols
Detailed methodologies for the most effective techniques in assessing the purity of this compound are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for quantitative purity determination.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade)
-
Synthesized this compound
-
Reference Standard (if available)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized compound.
-
Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is crucial for structural verification and can be used for quantitative analysis (qNMR). ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)
-
Synthesized this compound
Procedure:
-
Sample Preparation (Qualitative):
-
Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (DMSO-d₆ is often suitable for benzoic acids).
-
Transfer the solution to an NMR tube.
-
-
Sample Preparation (Quantitative - qNMR):
-
Accurately weigh ~10 mg of the synthesized compound and ~5 mg of a certified internal standard into a vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to standard instrument parameters.
-
For qNMR, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete magnetization recovery for accurate integration.
-
-
Data Analysis:
-
Structural Verification: Compare the observed chemical shifts, coupling constants, and multiplicities with the expected structure. The ¹⁹F NMR will be particularly informative.
-
Purity Calculation (qNMR): Use the integral of a well-resolved peak from the analyte and the integral of a peak from the internal standard to calculate the purity using the standard qNMR equation.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of benzoic acids, derivatization is necessary for GC-MS analysis. This method is excellent for identifying volatile impurities from the synthesis.
Instrumentation:
-
GC-MS system
-
Appropriate capillary column (e.g., DB-5ms)
Reagents:
-
Derivatizing agent (e.g., BF₃·Methanol solution, Diazomethane, or BSTFA)[4]
-
Anhydrous solvent (e.g., Methanol, Dichloromethane)
-
Synthesized this compound
Procedure:
-
Derivatization (Methyl Esterification with BF₃·MeOH):
-
Dissolve ~1 mg of the sample in 1 mL of methanol in a vial.
-
Add 0.5 mL of 14% BF₃·Methanol solution.[3]
-
Seal the vial and heat at 60-80 °C for 30 minutes.[4]
-
Cool the solution, add 1 mL of water and 1 mL of hexane.
-
Vortex and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the methyl ester derivative for analysis.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 40-500 m/z.
-
-
Data Analysis:
-
Identify the main peak corresponding to the methyl ester of this compound.
-
Analyze smaller peaks by comparing their mass spectra to libraries (e.g., NIST) to identify potential volatile impurities.
-
Data Presentation and Comparison
Quantitative data should be summarized in clear, comparative tables. Below are examples for presenting results from different analytical techniques, comparing the synthesized product against a hypothetical commercial alternative.
Table 1: HPLC Purity and Impurity Profile
| Compound | Retention Time (min) | Purity (% Area) | Major Impurity (% Area) |
| Synthesized Product | 12.5 | 98.9% | 0.5% at 9.8 min |
| Alternative: 3-Amino-2,4,5-trifluorobenzoic acid | 11.8 | >99.0% | 0.3% at 8.5 min |
| Alternative: 3,4,5-Trifluorobenzoic acid | 14.2 | >98.0% | Not Applicable |
Table 2: Elemental Analysis Data
Calculated for C₇H₄F₃NO₂: C, 43.54%; H, 2.09%; N, 7.25%. A deviation within ±0.4% is generally considered acceptable.[10]
| Compound | % Carbon (Found) | % Hydrogen (Found) | % Nitrogen (Found) | Deviation from Calculated |
| Synthesized Product | 43.35% | 2.15% | 7.18% | C: -0.19, H: +0.06, N: -0.07 |
| Alternative: 3-Amino-2,4,5-trifluorobenzoic acid | 43.68% | 2.05% | 7.30% | C: +0.14, H: -0.04, N: +0.05 |
Visualization of the Purity Assessment Workflow
A systematic workflow ensures all aspects of purity are thoroughly investigated. The following diagram illustrates a logical progression from initial screening to final confirmation.
Caption: Logical workflow for the comprehensive purity assessment of a synthesized chemical entity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 3. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elemental analysis - Wikipedia [en.wikipedia.org]
- 6. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
- 7. azom.com [azom.com]
- 8. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 9. moravek.com [moravek.com]
- 10. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unveiling the Isomers of 2-Amino-3,4,5-trifluorobenzoic Acid
For researchers, scientists, and drug development professionals, a detailed understanding of molecular structure is paramount. In the realm of fluorinated aromatic compounds, subtle changes in substituent positioning can dramatically alter physicochemical properties and biological activity. This guide provides a comprehensive spectroscopic comparison of 2-Amino-3,4,5-trifluorobenzoic acid and its key positional isomers, offering a framework for their differentiation and characterization.
Isomers Under Investigation
The isomers included in this comparison are positional isomers of aminotrifluorobenzoic acid. The core structure is a benzoic acid ring substituted with one amino group (-NH₂) and three fluorine atoms (-F). The parent compound for this guide is this compound. A selection of its isomers is presented for comparison.
Figure 1. Structures of this compound and its selected isomers.
Spectroscopic Comparison Tables
The following tables summarize the expected and observed spectroscopic data for the aminotrifluorobenzoic acid isomers. The data is a combination of experimentally reported values for related compounds and predictions based on established spectroscopic principles.
¹H, ¹³C, and ¹⁹F NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise substitution pattern on the aromatic ring. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment of each nucleus. For these compounds, ¹⁹F NMR is particularly informative.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | Aromatic H: ~7.0-8.0 (1H, m); Amino H: broad singlet; Carboxyl H: broad singlet | Aromatic C: ~110-160; Carbonyl C: ~165-175 | 3 distinct signals expected in the typical range for aromatic fluorine |
| 2-Amino-3,4,6-trifluorobenzoic acid | Aromatic H: ~6.5-7.5 (1H, m); Amino H: broad singlet; Carboxyl H: broad singlet | Aromatic C: ~110-160; Carbonyl C: ~165-175 | 3 distinct signals expected |
| 2-Amino-3,5,6-trifluorobenzoic acid | Aromatic H: ~7.0-8.0 (1H, m); Amino H: broad singlet; Carboxyl H: broad singlet | Aromatic C: ~110-160; Carbonyl C: ~165-175 | 3 distinct signals expected |
| 3-Amino-2,4,5-trifluorobenzoic acid | Aromatic H: ~7.0-8.0 (1H, m); Amino H: broad singlet; Carboxyl H: broad singlet | Aromatic C: ~100-160; Carbonyl C: ~165-175 | 3 distinct signals expected |
| 4-Amino-2,3,5-trifluorobenzoic acid | Aromatic H: ~6.0-7.0 (1H, m); Amino H: broad singlet; Carboxyl H: broad singlet | Aromatic C: ~100-160; Carbonyl C: ~165-175 | 3 distinct signals expected |
| 5-Amino-2,3,4-trifluorobenzoic acid | Aromatic H: ~7.0-8.0 (1H, m); Amino H: broad singlet; Carboxyl H: broad singlet | Aromatic C: ~100-160; Carbonyl C: ~165-175 | 3 distinct signals expected |
Note: Predicted values are based on general ranges for similar structures. Actual values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. Key vibrational frequencies are expected for the amino, carboxylic acid, and carbon-fluorine bonds.
| Compound | Key IR Absorptions (cm⁻¹) |
| General for all isomers | ~3500-3300: N-H stretching (amino group, often two bands) ~3300-2500: O-H stretching (carboxylic acid, broad) ~1700-1660: C=O stretching (carboxylic acid) ~1630-1550: N-H bending (amino group) ~1300-1000: C-F stretching (strong) |
| This compound | Specific fingerprint region will be unique to this isomer. |
| Isomers | While the main functional group absorptions will be similar, the fingerprint region (below 1500 cm⁻¹) will show significant differences, allowing for differentiation. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For these isomers, the molecular ion peak will be identical, but the fragmentation patterns may show subtle differences.
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (Predicted) |
| All Isomers | C₇H₄F₃NO₂ = 191.02 | [M-H₂O]⁺: Loss of water from the carboxylic acid group. [M-COOH]⁺: Loss of the carboxylic acid group. [M-CO]⁺: Loss of carbon monoxide. Fragments related to the loss of HF or F. |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maxima (λmax) is influenced by the substitution pattern on the aromatic ring.
| Compound | λmax (nm) (Predicted in a polar solvent) |
| General for all isomers | Two main absorption bands are expected, one around 200-250 nm and a second, weaker band at longer wavelengths (~280-340 nm), characteristic of substituted benzoic acids. The exact λmax will be sensitive to the relative positions of the electron-donating amino group and the electron-withdrawing fluorine and carboxyl groups. |
| This compound | Specific λmax will depend on the solvent and pH. |
| Isomers | Variations in the position of the amino group relative to the carboxylic acid and fluorine atoms will lead to shifts in the λmax values, aiding in their differentiation. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections outline generalized procedures for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general workflow for acquiring NMR spectra of aminotrifluorobenzoic acid isomers is as follows:
Figure 2. General workflow for NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
Figure 3. Workflow for FT-IR analysis of solid samples.
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable technique for these polar, non-volatile compounds.
The Influence of Fluorine Substitution on Benzoic Acid Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of how the number and position of fluorine substituents on a benzoic acid ring systematically alter its key physicochemical and metabolic properties. Understanding these structure-property relationships is critical for optimizing drug candidates' acidity, lipophilicity, and metabolic fate.
Data Presentation: Physicochemical Properties
The addition of highly electronegative fluorine atoms significantly impacts the electronic environment of the benzoic acid ring, thereby influencing its acidity (pKa) and lipophilicity (logP). The following table summarizes experimental data for a range of fluorinated benzoic acids.
| Compound | Isomer | pKa | logP |
| Benzoic Acid (Reference) | - | 4.20[1] | 1.87 |
| Monofluorobenzoic Acids | 2-Fluoro | 3.27[1] | 1.83 |
| 3-Fluoro | 3.86[1][2] | 2.16[2] | |
| 4-Fluoro | 4.14[1][3] | 2.07[3] | |
| Difluorobenzoic Acids | 2,3-Difluoro | 2.88[1] | - |
| 2,4-Difluoro | 2.85[1] | - | |
| 2,5-Difluoro | 2.87[1] | - | |
| 2,6-Difluoro | 2.13[1] | - | |
| 3,4-Difluoro | 3.80[1] | - | |
| 3,5-Difluoro | 3.37[1] | - | |
| Trifluorobenzoic Acids | 2,4,5-Trifluoro | 2.80[1] | - |
| 2,4,6-Trifluoro | 1.83[1] | - | |
| 3,4,5-Trifluoro | 3.29[1] | - |
Metabolic Stability
While a direct, quantitative comparison of the in vitro metabolic stability (e.g., half-life in human liver microsomes) for the entire series of fluorobenzoic acids is not available in the literature, the principles of fluorine's effect on drug metabolism are well-established. Fluorine substitution is a common strategy to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage. Placing a fluorine atom at a potential site of metabolic oxidation (a "metabolic soft spot") can effectively block hydroxylation by cytochrome P450 (CYP) enzymes, thereby increasing the compound's half-life.
For instance, the degradation of fluorobenzoic acids has been studied in microorganisms. In Pseudomonas sp. B13, it was observed that 4-fluorobenzoate could be completely degraded, whereas 2-fluoro-cis,cis-muconic acid was identified as a dead-end metabolite from the degradation of 2- and 3-fluorobenzoate. This indicates that the substitution pattern significantly influences the metabolic pathway, even in simpler organisms. During the cometabolism of 2-fluorobenzoate, fluoride is eliminated in the initial dioxygenation step.
Experimental Protocols
Detailed methodologies for determining the key parameters discussed are provided below.
Determination of Acidity (pKa)
The pKa, a measure of acid strength, can be reliably determined using potentiometric titration.
Apparatus and Reagents:
-
pH meter with a calibrated glass electrode.
-
Magnetic stirrer and stir bar.
-
Burette (Class A).
-
Titration vessel (beaker).
-
Fluorobenzoic acid sample of known weight.
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free).
-
Deionized, CO2-free water.
-
Standard pH buffers (e.g., pH 4, 7, and 10) for calibration.
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh a sample of the fluorobenzoic acid and dissolve it in a known volume of deionized water in the titration vessel.
-
Titration: Place the titration vessel on the magnetic stirrer and immerse the pH electrode. Begin stirring at a constant, moderate speed.
-
Data Collection: Add the standardized NaOH solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Endpoint Determination: Continue the titration past the equivalence point, where a sharp increase in pH is observed.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized). Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
Determination of Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. The shake-flask method is the gold standard for its determination.
Apparatus and Reagents:
-
n-Octanol (pre-saturated with water).
-
Phosphate buffer (pH 7.4, pre-saturated with n-octanol).
-
Glass vials with PTFE-lined screw caps.
-
Mechanical shaker or vortex mixer.
-
Centrifuge.
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).
-
Fluorobenzoic acid sample.
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and phosphate buffer (pH 7.4) for at least 24 hours. Allow the layers to separate completely before use. This ensures that each phase is saturated with the other.
-
Sample Preparation: Prepare a stock solution of the fluorobenzoic acid in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated buffer to a vial. Add a small amount of the stock solution, ensuring the final concentration is not high enough to cause saturation in either phase.
-
Equilibration: Tightly cap the vial and shake it for a set period (e.g., 1-2 hours) at a constant temperature to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the two immiscible layers.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layer. Analyze the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC).
-
Calculation: The logP is calculated using the formula: logP = log10([Compound]octanol / [Compound]aqueous)
Determination of Metabolic Stability
The in vitro metabolic stability is commonly assessed by incubating the compound with liver microsomes, which contain a high concentration of CYP enzymes.
Apparatus and Reagents:
-
Pooled human liver microsomes (HLM).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test compound stock solution (in DMSO or acetonitrile).
-
Incubator or water bath set to 37°C.
-
Quenching solution (e.g., cold acetonitrile containing an internal standard).
-
96-well plates or microcentrifuge tubes.
-
Centrifuge.
-
LC-MS/MS system for analysis.
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing phosphate buffer and liver microsomes. Pre-warm this mixture to 37°C.
-
Initiation of Reaction: To initiate the metabolic reaction, add the test compound (at a final concentration typically around 1 µM) and the NADPH regenerating system to the pre-warmed microsome mixture. A parallel incubation without the NADPH regenerating system serves as a negative control to account for non-enzymatic degradation.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the cold quenching solution. This stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Vortex the quenched samples and then centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot corresponds to the elimination rate constant (k). The in vitro half-life (t½) is calculated as: t½ = 0.693 / k The intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration in the incubation.
Visualizations
The following diagrams illustrate key relationships and workflows pertinent to the study of fluorinated benzoic acids.
Caption: Influence of electronic effects on the acidity of fluorobenzoic acids.
Caption: Workflow for characterizing fluorobenzoic acid properties.
References
- 1. Intrinsic Clearance Assay Incubational Binding: A Method Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of intrinsic clearance for prediction of human hepatic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of By-products in the Synthesis of 2-Amino-3,4,5-trifluorobenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Amino-3,4,5-trifluorobenzoic acid, a key building block in the development of various pharmaceuticals, can be accompanied by the formation of several by-products. The presence of these impurities can impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the potential by-products and detailed methodologies for their characterization, enabling researchers to develop robust analytical methods for purity assessment and process optimization.
Plausible Synthetic Route and Potential By-products
A common and plausible synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2,3,4,5-tetrafluorobenzoic acid, with an amino source like ammonia or an ammonia equivalent. During this process, several by-products can arise from incomplete reactions, side reactions, or over-reaction.
The primary potential by-products include:
-
Isomeric Aminotrifluorobenzoic Acids: Incomplete substitution or alternative substitution patterns can lead to the formation of various isomers.
-
Diaminodifluorobenzoic Acids: Over-reaction with the aminating agent can result in the substitution of a second fluorine atom.
-
Unreacted Starting Material: Incomplete conversion will leave residual 2,3,4,5-tetrafluorobenzoic acid.
Below is a diagram illustrating the proposed synthetic pathway and the formation of these potential by-products.
Caption: Proposed synthetic route and potential by-product formation.
Comparative Analysis of Analytical Characterization
The effective separation and identification of this compound from its potential by-products are crucial for quality control. A combination of chromatographic and spectroscopic techniques is typically employed. The following tables provide a comparative summary of the expected analytical signatures for the target product and its potential impurities.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying the main product and its by-products.
Table 1: Predicted HPLC Retention Behavior
| Compound | Predicted Relative Retention Time (RRT) | Rationale |
| 2,3,4,5-Tetrafluorobenzoic acid | < 1.0 | Generally more polar than the aminated products, leading to earlier elution in reversed-phase chromatography. |
| This compound | 1.0 (Reference) | Target compound. |
| 3-Amino-2,4,5-trifluorobenzoic acid | ~1.0 | As an isomer, it will have a similar polarity and molecular weight, likely resulting in a very close elution time. |
| 4-Amino-2,3,5-trifluorobenzoic acid | ~1.0 | Similar to the other isomers, it is expected to have a retention time close to the main product. |
| 5-Amino-2,3,4-trifluorobenzoic acid | ~1.0 | Another isomer with very similar physicochemical properties, making separation challenging. |
| Diaminodifluorobenzoic Acid | > 1.0 | The presence of a second amino group may increase its interaction with the stationary phase, potentially leading to a longer retention time. |
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and confirmation of the identity of the product and its by-products.
Table 2: Predicted Spectroscopic Signatures
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹⁹F NMR Signals (δ, ppm) | Key Mass Spectrometry (m/z) | Key IR Bands (cm⁻¹) |
| 2,3,4,5-Tetrafluorobenzoic acid | Aromatic C-H (~8.0), Carboxylic acid O-H (~12-13) | Four distinct signals for the four fluorine atoms. | M-H (loss of proton) | C=O (acid, ~1700), C-F (~1100-1300) |
| This compound | Aromatic C-H, Amino N-H₂, Carboxylic acid O-H | Three distinct signals for the three fluorine atoms. | [M+H]⁺ (protonated molecule), [M-H]⁻ (deprotonated molecule) | N-H stretch (~3300-3500), C=O (acid, ~1680), C-F (~1100-1300) |
| 3-Amino-2,4,5-trifluorobenzoic acid | Aromatic C-H, Amino N-H₂, Carboxylic acid O-H (different chemical shifts from product) | Three distinct signals with different chemical shifts and coupling patterns compared to the target product. | Same as the target product (isomeric). | Similar to the target product, with potential minor shifts in N-H and C=O bands. |
| 4-Amino-2,3,5-trifluorobenzoic acid | Aromatic C-H, Amino N-H₂, Carboxylic acid O-H (different chemical shifts from product) | Three distinct signals with different chemical shifts and coupling patterns compared to the target product. | Same as the target product (isomeric). | Similar to the target product, with potential minor shifts in N-H and C=O bands. |
| 5-Amino-2,3,4-trifluorobenzoic acid | Aromatic C-H, Amino N-H₂, Carboxylic acid O-H (different chemical shifts from product) | Three distinct signals with different chemical shifts and coupling patterns compared to the target product. | Same as the target product (isomeric). | Similar to the target product, with potential minor shifts in N-H and C=O bands. |
| Diaminodifluorobenzoic Acid | Aromatic C-H, Two distinct Amino N-H₂ signals, Carboxylic acid O-H | Two distinct signals for the two fluorine atoms. | Higher molecular weight corresponding to the di-substituted product. | Broader N-H stretching region due to two amino groups, C=O (acid), C-F. |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate characterization of this compound and its by-products.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution is recommended to achieve optimal separation of the closely related isomers. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all compounds have significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable diluent (e.g., the mobile phase) to a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
For more volatile by-products or for confirmation of identity, GC-MS can be a valuable tool, often requiring derivatization of the carboxylic acid and amino groups to increase volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient program should be optimized to separate the derivatized compounds.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Derivatize the sample with a suitable agent (e.g., BSTFA for silylation) to convert the acidic and amino protons into less polar groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for unambiguous structure elucidation of the main product and any isolated by-products.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvents: Deuterated solvents such as DMSO-d₆ or CDCl₃.
-
Experiments:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To determine the carbon skeleton.
-
¹⁹F NMR: Crucial for fluorinated compounds, providing information on the number and electronic environment of fluorine atoms. The chemical shifts and coupling constants are highly sensitive to the substitution pattern.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms and confirm the final structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Samples can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
-
Data Analysis: Identify characteristic absorption bands for functional groups such as N-H (amine), O-H (carboxylic acid), C=O (carbonyl), and C-F bonds.
Workflow for Characterization
The following diagram outlines a general workflow for the characterization of by-products in the synthesis of this compound.
Caption: A typical workflow for impurity characterization.
By employing a multi-technique analytical approach, researchers can effectively identify and quantify the by-products in the synthesis of this compound, ensuring the quality and consistency of this important chemical intermediate.
A Comparative Guide to the Properties of 2-Amino-3,4,5-trifluorobenzoic Acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the known properties of 2-Amino-3,4,5-trifluorobenzoic acid and its structural analogs. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including acidity, lipophilicity, metabolic stability, and binding affinity to protein targets. Understanding these structure-property relationships is crucial for the rational design of new pharmaceuticals, agrochemicals, and advanced materials. While specific experimental data for this compound is limited in publicly available literature, this guide compiles data for closely related fluorinated and non-fluorinated aminobenzoic acids to provide a comparative framework.
Physicochemical Properties Comparison
The table below summarizes key physicochemical properties of this compound and selected analogs. The degree and position of fluorine substitution markedly influence properties such as melting point and acidity (pKa). Generally, fluorine's electron-withdrawing nature increases the acidity of the carboxylic acid group.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |
| This compound | N/A | C₇H₄F₃NO₂ | 195.11 | Not Reported | Not Reported |
| 2-Aminobenzoic acid | 118-92-3 | C₇H₇NO₂ | 137.14 | 144-148[1] | N/A |
| 3-Aminobenzoic acid | 99-05-8 | C₇H₇NO₂ | 137.14 | 173[2] | N/A |
| 4-Aminobenzoic acid (PABA) | 150-13-0 | C₇H₇NO₂ | 137.14 | 187-189[3] | 2.50, 4.87[3] |
| 2-Amino-3-fluorobenzoic acid | 825-22-9 | C₇H₆FNO₂ | 155.13 | 185-189[4] | 4.60 ± 0.10[5] |
| 3-Amino-2-fluorobenzoic acid | 914223-43-1 | C₇H₆FNO₂ | 155.13[6] | Not Reported | N/A |
| 2-Amino-3,5-difluorobenzoic acid | 126674-78-0 | C₇H₅F₂NO₂ | 173.12 | Not Reported | Lower than mono-fluoro derivatives[7] |
| 3,4,5-Trifluorobenzoic acid | 121602-93-5 | C₇H₃F₃O₂ | 176.09[8] | 97-99[9] | N/A |
| 2-Amino-3,4,5,6-tetrafluorobenzoic acid | 1011-37-6 | C₇H₃F₄NO₂ | 209.10[10] | Not Reported | N/A |
Biological Activity and Applications
Fluorinated aminobenzoic acids are valuable intermediates in the synthesis of bioactive compounds.[11] The specific placement of fluorine atoms can enhance biological activity.
-
Antimicrobial Activity: Derivatives of 2-amino-5-fluorobenzoic acid have shown significant antimicrobial properties, particularly against Mycobacterium tuberculosis, suggesting a role in disrupting tryptophan biosynthesis.[7]
-
Anticancer Activity: 2-Amino-3-chlorobenzoic acid, a related halogenated analog, has demonstrated potent anticancer properties by inducing apoptosis in MDA-MB-231 breast cancer cells.[12]
-
Pharmaceutical Intermediates: These compounds are crucial precursors for a wide range of pharmaceuticals.[13][14] For example, 2-Amino-3-fluorobenzoic acid is an important intermediate for anti-inflammatory agents and indole derivatives.[15] 3-Amino-2-fluorobenzoic acid has been identified as a ligand for dopamine receptors, indicating potential applications in treating neurological disorders.[6]
-
Agrochemicals and Materials Science: Many of these acids serve as building blocks for herbicides, fungicides, plant growth regulators, and specialty dyes.[13][14]
Experimental Protocols: Synthesis
The synthesis of fluorinated aminobenzoic acids often involves multi-step procedures. Below is a representative protocol for the synthesis of 2-Amino-3-fluorobenzoic acid derived from 7-Fluoroisatin, a common precursor.
Synthesis of 2-Amino-3-fluorobenzoic acid from 7-Fluoroisatin
-
Materials:
-
7-Fluoro-1H-indole-2,3-dione (7-Fluoroisatin)
-
10N Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
Dissolve 13.0 g (78.7 mmol) of 7-Fluoro-1H-indole-2,3-dione in 125 mL of 10N sodium hydroxide solution in a suitable reaction flask.[16]
-
Heat the solution to 70°C and stir for one hour.[16]
-
While maintaining the temperature at 70°C, slowly add 25 mL of 30% hydrogen peroxide solution dropwise over a period of 20 minutes.[16]
-
Continue stirring the reaction mixture at 70°C for an additional hour.[16]
-
Cool the reaction solution in an ice bath and then concentrate it.
-
Slowly add concentrated hydrochloric acid to adjust the pH of the solution to 4.[16]
-
Extract the organic phase with ethyl acetate. The extract should then be washed with saturated brine and dried over anhydrous magnesium sulfate.[5]
-
Remove the solvent by distillation under reduced pressure to yield the crude product.[5]
-
Collect the resulting crystals by filtration to obtain 2-amino-3-fluorobenzoic acid.[5] Further purification can be achieved by recrystallization.
-
Visualization of Synthetic Pathway
The following diagram illustrates a generalized workflow for the synthesis of 2-Amino-3-fluorobenzoic acid, highlighting the key transformation from a fluorinated isatin precursor.
Caption: Generalized workflow for the synthesis of 2-Amino-3-fluorobenzoic acid.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Aminobenzoic acid | 150-13-0 [chemicalbook.com]
- 4. 2-Amino-3-fluorobenzoic Acid | 825-22-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2-Amino-3-fluorobenzoic acid CAS#: 825-22-9 [m.chemicalbook.com]
- 6. Buy 3-Amino-2-fluorobenzoic acid | 914223-43-1 [smolecule.com]
- 7. 2-Amino-3-fluorobenzoic acid | 825-22-9 | Benchchem [benchchem.com]
- 8. ossila.com [ossila.com]
- 9. nbinno.com [nbinno.com]
- 10. 2-Amino-3,4,5,6-tetrafluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sparrow-chemical.com [sparrow-chemical.com]
- 12. mdpi.com [mdpi.com]
- 13. Page loading... [wap.guidechem.com]
- 14. nbinno.com [nbinno.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. 2-Amino-3-fluorobenzoic acid | 825-22-9 [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 2-Amino-3,4,5-trifluorobenzoic Acid: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amino-3,4,5-trifluorobenzoic acid was publicly available at the time of this writing. The following disposal procedures are based on the safety profiles of structurally similar halogenated aromatic compounds and general best practices for laboratory chemical waste management. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable federal, state, and local regulations.
The proper disposal of this compound is critical to ensure personnel safety and environmental protection. As a halogenated aromatic compound, it is considered hazardous waste and must be managed accordingly. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Recommended PPE:
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
This compound waste, including any contaminated materials (e.g., weighing boats, contaminated paper towels) and rinsate from cleaning glassware, must be classified as halogenated organic waste .[1]
-
This waste stream must be kept separate from non-halogenated chemical waste to facilitate proper disposal and treatment.[1][2]
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable.[3][4]
-
The container must be in good condition, with a secure, tight-fitting lid.[3][5]
-
Label the container clearly with the words "Hazardous Waste ".[1]
-
The label must also include the full chemical name: "This compound " and an approximate concentration or quantity of the waste.
-
-
Waste Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5] The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.[3][6]
-
Ensure that incompatible wastes are not stored together. Specifically, keep this acidic compound away from bases.[5]
-
-
Request for Disposal:
-
Once the container is full or you have no further use for the chemical, contact your institution's EHS department to arrange for a hazardous waste pickup.[1]
-
Do not attempt to transport the hazardous waste outside of your designated laboratory area.
-
Disposal of Empty Containers
-
A container that held this compound is also considered hazardous waste.
-
To be considered "empty," the container must have all contents removed by normal methods (e.g., pouring, scraping).
-
For acutely hazardous waste, the container must be triple-rinsed with a suitable solvent.[6][7] The rinsate must be collected and disposed of as halogenated organic waste.[1]
-
After proper cleaning and removal or defacing of the original label, the container may be disposed of as regular trash, but only with the explicit approval of your EHS department.[6]
Spill and Emergency Procedures
-
In case of a spill, evacuate the immediate area and alert your colleagues.
-
If the spill is small and you are trained and equipped to handle it, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.
-
Sweep up the absorbent material and place it in a sealed, labeled container for disposal as halogenated organic waste.
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
Quantitative Data Summary
| Parameter | Guideline |
| Waste Classification | Halogenated Organic Hazardous Waste |
| pH Profile | Acidic |
| Incompatible Wastes | Bases, Strong Oxidizing Agents |
| Disposal Method | Incineration at a licensed facility[8] |
| Drain Disposal | Prohibited[6] |
| Trash Disposal | Prohibited[9] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. ethz.ch [ethz.ch]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acs.org [acs.org]
Essential Safety and Operational Guide for Handling 2-Amino-3,4,5-trifluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of 2-Amino-3,4,5-trifluorobenzoic acid. The following procedures are based on established safety protocols for halogenated aromatic carboxylic acids and related compounds, ensuring a comprehensive approach to laboratory safety.
Personal Protective Equipment (PPE)
Based on the hazard assessment of structurally similar compounds, which indicates a risk of skin and serious eye irritation, the following personal protective equipment is mandatory.
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Material/Standard Recommendation |
| Eye Protection | Safety Glasses with side shields | Must meet ANSI Z87.1 standards. |
| Chemical Safety Goggles | Required when there is a splash hazard. Should be worn over prescription glasses if they are not safety-rated. | |
| Face Shield | Recommended in addition to safety goggles when handling larger quantities or when there is a significant splash risk. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact. For prolonged contact or immersion, laminate film (e.g., Silver Shield®) or butyl rubber gloves are recommended. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat is required. |
| Chemical-Resistant Apron | Recommended when handling larger quantities to provide an additional layer of protection. | |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet. |
| Respiratory Protection | NIOSH-approved Respirator | May be required if handling the powder outside of a fume hood or if aerosolization is possible. The specific type of respirator should be determined by a workplace hazard assessment. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
Experimental Workflow for Safe Handling
Detailed Methodologies:
-
Preparation:
-
Before handling the compound, ensure you are wearing all the required PPE as detailed in the table above.
-
All work with this compound should be conducted in a properly functioning chemical fume hood.
-
Confirm that a chemical spill kit, safety shower, and eyewash station are readily accessible.
-
-
Handling:
-
When weighing or transferring the solid material, do so within the fume hood to prevent inhalation of any dust.
-
Keep the container tightly sealed when not in use to prevent the release of dust or vapors.
-
Handle the compound gently to avoid creating airborne dust.
-
-
Post-Handling:
-
After the experimental procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove your PPE in a manner that prevents contamination of your skin or clothing.
-
Wash your hands thoroughly with soap and water after removing your gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.
-
Do Not Mix: Do not mix halogenated organic waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate quantity.
-
Containerization: Use a compatible, sealed container for waste collection to prevent leaks or spills.
-
Regulatory Compliance: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
